NRX-252114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H12Cl2F3N3O2S |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
2-[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C22H12Cl2F3N3O2S/c23-14-5-2-6-15(24)19(14)33-16-7-17(22(25,26)27)29-20(31)18(16)21(32)30-9-12-4-1-3-11(8-28)13(12)10-30/h1-7H,9-10H2,(H,29,31) |
InChI Key |
BMQXGPBUQGPLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)C(=CC=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling NRX-252114: A Molecular Glue for Targeted β-Catenin Degradation
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – In the intricate landscape of cellular signaling, the Wnt/β-catenin pathway stands as a pivotal regulator of embryonic development and tissue homeostasis. Its aberrant activation, frequently driven by mutations that stabilize the key effector protein β-catenin, is a hallmark of numerous cancers. A promising therapeutic strategy lies in the targeted degradation of this oncogenic driver. This technical guide delves into the core of a novel molecular glue, NRX-252114, which potently and specifically induces the degradation of mutant β-catenin.
Developed by Nurix Therapeutics, this compound is a preclinical small molecule that enhances the interaction between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of β-catenin, offering a novel approach to silence this critical oncogenic signaling pathway. This document provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key processes involved, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Bridging the Gap for Degradation
Under normal physiological conditions, β-catenin levels are tightly controlled by a "destruction complex" that includes the E3 ligase substrate receptor β-TrCP. This complex recognizes and targets β-catenin for ubiquitination and degradation. However, cancer-associated mutations, often occurring at key serine residues (such as S37), prevent β-TrCP from recognizing β-catenin, leading to its accumulation and the activation of downstream pro-tumorigenic gene transcription.
This compound acts as a molecular glue, effectively restoring the interaction between mutant β-catenin and β-TrCP.[2][3] By binding to the interface of these two proteins, this compound stabilizes the formation of a ternary complex, thereby facilitating the transfer of ubiquitin from the E3 ligase to β-catenin. This polyubiquitinated β-catenin is then recognized and degraded by the proteasome. A key feature of this compound is its specificity for the mutant form of β-catenin, potentially minimizing effects on wild-type β-catenin function in healthy tissues.[3]
Quantitative Data Summary
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.
| Parameter | Description | Value | Reference |
| EC50 | Half-maximal effective concentration for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | 6.5 nM | [4] |
| Kd | Binding affinity of pSer33/S37A β-catenin peptide for β-TrCP in the presence of this compound. | 0.4 nM | |
| Cooperativity | Fold enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | >1500-fold | |
| Binding Affinity (unphosphorylated) | Binding affinity of unphosphorylated Ser33/Ser37 β-catenin peptide to β-TrCP in the presence of 20 µM this compound. | 180 nM |
| Assay | Cell Line | Mutant β-catenin | Effect | Concentration | Reference |
| Cellular Degradation | Engineered HEK293T | S33E/S37A (phosphomimetic) | Dose-dependent degradation | Starting at ~50 µM |
Note: Data on DC50, Dmax, and IC50 values in a broader range of cancer cell lines are not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the this compound-induced interaction between β-catenin and β-TrCP.
Materials:
-
GST-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., pSer33/S37A mutant)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of biotinylated β-catenin peptide and GST-tagged β-TrCP.
-
Add the diluted this compound to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the concentration of this compound to determine EC50.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to promote the ubiquitination of β-catenin by SCFβ-TrCP.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCFβ-TrCP complex
-
Recombinant mutant β-catenin (substrate)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
Procedure:
-
Set up reaction mixtures in tubes containing E1, E2, ubiquitin, and mutant β-catenin in ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the SCFβ-TrCP complex and ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated species (appearing as a high-molecular-weight ladder).
Cellular β-catenin Degradation Assay
This assay measures the degradation of β-catenin in a cellular context following treatment with this compound.
Materials:
-
Cancer cell line expressing mutant β-catenin (e.g., engineered HEK293T cells expressing S33E/S37A β-catenin)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, DMSO, or a proteasome inhibitor for a specified time (e.g., 6 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting as described for the in vitro ubiquitination assay, probing for β-catenin and a loading control.
-
Quantify the band intensities to determine the extent of β-catenin degradation.
Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue that restores a natural protein-protein interaction, it offers a compelling strategy for targeting "undruggable" oncoproteins like mutant β-catenin. Further preclinical studies are anticipated to explore its efficacy and safety in various cancer models, paving the way for potential clinical development. The detailed characterization of its mechanism and the availability of robust experimental protocols will be instrumental in advancing this and other molecular glue degraders towards clinical applications.
References
The Discovery and Development of NRX-252114: A Molecular Glue for Oncogenic β-Catenin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in a multitude of human cancers. A key event in this pathway is the accumulation of the transcriptional co-activator β-catenin, often due to mutations that prevent its recognition by the E3 ubiquitin ligase SCFβ-TrCP, thereby evading proteasomal degradation. NRX-252114, a novel molecular glue degrader developed by Nurix Therapeutics, represents a promising therapeutic strategy by selectively targeting this oncogenic form of β-catenin. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Optimization
This compound was identified through a high-throughput fluorescence polarization-based screening designed to discover small molecules that could enhance the protein-protein interaction (PPI) between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] The initial hits from this screen underwent extensive structure-based drug design (SBDD) and medicinal chemistry optimization to improve their potency and drug-like properties, leading to the development of this compound.[1][2] Computational docking studies were instrumental in understanding the binding mode and refining the chemical scaffold to achieve high-affinity binding to the ternary complex of mutant β-catenin, SCFβ-TrCP, and the molecular glue.[3]
Mechanism of Action
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[4][5] Specifically, this compound binds to the interface of mutant β-catenin and the substrate receptor β-TrCP, a component of the SCF E3 ubiquitin ligase complex. This binding enhances the affinity of β-TrCP for mutant β-catenin, which is normally impaired due to mutations in the β-catenin phosphodegron.[3][6] By stabilizing this ternary complex, this compound facilitates the polyubiquitination of mutant β-catenin by the SCFβ-TrCP ligase, marking it for subsequent degradation by the 26S proteasome.[3][6] This targeted degradation of the oncogenic driver protein leads to the suppression of downstream Wnt signaling and inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Description |
| EC50 | 6.5 nM | Concentration for 50% enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP.[7] |
| Kd | 0.4 nM | Dissociation constant for the binding of pSer33/S37A β-catenin peptide to β-TrCP in the presence of this compound.[7] |
| Cooperativity | >1500-fold | Enhancement of the binding affinity between pSer33/S37A β-catenin peptide and β-TrCP.[7] |
Table 2: Cellular Activity
| Assay | Cell Line | Result |
| Mutant β-catenin Degradation | HEK293T (transfected) | Dose-dependent degradation of S33E/S37A mutant β-catenin.[3] |
| Ternary Complex Formation | HEK293T (transfected) | Robust interaction between S33E/S37A β-catenin and β-TrCP at 20 µM this compound.[7] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the enhancement of the interaction between a fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex in the presence of this compound.
Materials:
-
Fluorescently labeled β-catenin phosphodegron peptide (e.g., FITC-labeled pSer33/S37A β-catenin peptide).
-
Recombinant human β-TrCP/Skp1 complex.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound stock solution in DMSO.
-
384-well black, low-volume microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled β-catenin peptide to a final concentration of 10-20 nM.
-
Add the recombinant β-TrCP/Skp1 complex to a final concentration of 50-100 nM.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the change in millipolarization (mP) units and plot the data against the concentration of this compound to determine the EC50 value.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase complex.[8]
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a).
-
Recombinant human SCFβ-TrCP complex (containing Cul1, Rbx1, Skp1, and β-TrCP).
-
Recombinant human ubiquitin.
-
Recombinant mutant β-catenin substrate (e.g., pSer33/S37A or S33E/S37A).
-
ATP solution.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
This compound stock solution in DMSO.
-
SDS-PAGE gels and Western blot reagents.
-
Anti-β-catenin and anti-ubiquitin antibodies.
Procedure:
-
Set up the ubiquitination reaction mixture in a microcentrifuge tube containing E1 enzyme (50-100 nM), E2 enzyme (0.5-1 µM), SCFβ-TrCP complex (100-200 nM), ubiquitin (5-10 µM), and mutant β-catenin substrate (0.5-1 µM) in ubiquitination reaction buffer.
-
Add a serial dilution of this compound or DMSO vehicle control to the reaction tubes.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
Cellular Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.[9][10]
Materials:
-
HEK293T cells.
-
Expression vector for mutant β-catenin (e.g., myc-tagged S33E/S37A β-catenin).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot reagents.
-
Anti-myc tag antibody and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the mutant β-catenin expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with increasing concentrations of this compound or DMSO vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours). As a control, treat a set of cells with this compound in the presence of a proteasome inhibitor (MG132) to confirm that the degradation is proteasome-dependent.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Perform a Western blot analysis using an anti-myc tag antibody to detect the levels of mutant β-catenin. Use an antibody against a housekeeping protein as a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of β-catenin degradation at different concentrations and time points.
Visualizations
Caption: Mechanism of this compound in promoting mutant β-catenin degradation.
Caption: Discovery and development workflow of this compound.
References
- 1. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubiqbio.com [ubiqbio.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of NRX-252114 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the stabilization of the transcriptional coactivator β-catenin. The small molecule NRX-252114 has emerged as a potent modulator of this pathway, acting as a "molecular glue" to promote the degradation of oncogenic mutant β-catenin. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Wnt Signaling Pathway and β-Catenin Regulation
The canonical Wnt signaling pathway is tightly regulated to control the cytoplasmic levels of β-catenin. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the proteasome.
In the "on" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This inhibits β-catenin phosphorylation, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by associating with TCF/LEF transcription factors. Mutations in β-catenin, particularly at serine and threonine residues critical for phosphorylation (e.g., S37A), can prevent its recognition by the destruction complex, leading to its stabilization and constitutive activation of Wnt signaling, a common driver of tumorigenesis.
This compound: A Molecular Glue for Mutant β-Catenin Degradation
This compound is a small molecule designed to enhance the protein-protein interaction (PPI) between mutant β-catenin and its E3 ligase, SCFβ-TrCP[1][2]. It acts as a molecular glue, fitting into the interface of the two proteins and stabilizing their interaction. This enhanced binding overcomes the defect caused by mutations that impair the natural recognition of β-catenin by β-TrCP[2]. By promoting this interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the otherwise stable mutant β-catenin, thereby inhibiting downstream Wnt signaling[2][3].
Mechanism of Action Diagram
Caption: Mechanism of this compound action on mutant β-catenin.
Quantitative Data for this compound Activity
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Description | Value | Assay | Reference |
| EC50 | Half-maximal effective concentration for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | 6.5 nM | Fluorescence Polarization (FP) | |
| Kd | Dissociation constant for the this compound-mediated interaction between pSer33/S37A β-catenin peptide and β-TrCP. | 0.4 nM | Not Specified | |
| Cooperativity | Fold-enhancement of the binding affinity between pSer33/S37A β-catenin peptide and β-TrCP in the presence of this compound. | >1500-fold | Not Specified |
| Cellular Activity | Description | Concentration | Cell Line | Reference |
| β-catenin:β-TrCP Interaction | Robust interaction observed between S33E/S37A mutant β-catenin and β-TrCP. | 20 µM (6 hours) | HEK293T | |
| Mutant β-catenin Degradation | Induction of S33E/S37A mutant β-catenin degradation. | ~35 µM | Not Specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.
Materials:
-
Recombinant Human E1 (UBE1)
-
Recombinant Human E2 (UbcH5a)
-
Recombinant Human Ubiquitin
-
Recombinant SCFβ-TrCP complex
-
Recombinant mutant β-catenin (e.g., S37A or S33E/S37A)
-
This compound (in DMSO)
-
ATP
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-β-catenin, anti-Ubiquitin (e.g., P4D1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add the components in the following order:
-
Water to final volume
-
5 µL of 10x Ubiquitination Buffer
-
Recombinant E1 (final concentration ~50 nM)
-
Recombinant E2 (final concentration ~200 nM)
-
Recombinant Ubiquitin (final concentration ~5-10 µM)
-
Recombinant mutant β-catenin (final concentration ~100-200 nM)
-
This compound or DMSO vehicle control (at desired final concentrations)
-
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin or anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the ubiquitinated β-catenin bands using a chemiluminescent substrate and an imaging system. An increase in high molecular weight smeared bands for β-catenin indicates successful ubiquitination.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for the in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the this compound-dependent interaction between mutant β-catenin and β-TrCP in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmid for tagged mutant β-catenin (e.g., Myc-FLAG-tagged S33E/S37A β-catenin)
-
Lipofectamine or other transfection reagent
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-tag antibody (e.g., anti-Myc) conjugated to beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-β-catenin, anti-β-TrCP
-
HRP-conjugated secondary antibodies
Protocol:
-
Seed HEK293T cells in 10 cm dishes.
-
Transfect the cells with the mutant β-catenin expression plasmid.
-
24-48 hours post-transfection, treat the cells with various concentrations of this compound or DMSO vehicle for 6 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the cleared lysates with anti-tag antibody-conjugated beads overnight at 4°C with gentle rotation to immunoprecipitate the tagged mutant β-catenin.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting, probing separate blots with anti-β-catenin and anti-β-TrCP antibodies. The presence of a β-TrCP band in the immunoprecipitated samples from this compound-treated cells, in a dose-dependent manner, indicates an enhanced interaction.
Logical Relationship: Co-IP Experiment
Caption: Logical flow of the co-immunoprecipitation experiment.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by mutations in β-catenin that render it resistant to degradation. By acting as a molecular glue, this compound effectively restores the natural process of ubiquitination and proteasomal degradation for these oncogenic proteins. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of Wnt signaling and drug discovery to further investigate and build upon the understanding of this novel class of targeted therapeutics.
References
Preclinical Efficacy of NRX-252114: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a preclinical small molecule that has been identified as a potent molecular glue degrader. It is designed to selectively target mutant β-catenin, a key oncogenic driver in various cancers, for degradation. This document provides a technical summary of the available preclinical data on the efficacy of this compound, focusing on its mechanism of action, in vitro potency, and the experimental approaches used for its characterization. While specific in vivo efficacy data from animal models is not publicly available in the reviewed literature, the following sections detail the foundational preclinical evidence supporting its development.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. Specifically, this compound enhances the binding affinity between mutant β-catenin and β-TrCP, a substrate receptor for the SCF E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of mutant β-catenin, marking it for subsequent degradation by the proteasome.[1][3] This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by mutations in β-catenin.
Signaling Pathway Diagram
Quantitative In Vitro Efficacy Data
The following table summarizes the key quantitative metrics of this compound's activity from in vitro biochemical and cellular assays.
| Parameter | Value | Description | Source |
| EC50 | 6.5 ± 0.3 nM | Potency in enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | |
| KD | 0.4 nM | Binding affinity for the β-catenin:β-TrCP complex. | |
| Cooperativity | >1500-fold | The extent to which this compound enhances the binding of pSer33/S37A β-catenin peptide for β-TrCP. | |
| Cellular Degradation | Starts at ~50 µM | Dose-dependent degradation of S33E/S37A mutant β-catenin in engineered HEK293T cells. |
Experimental Protocols
Detailed step-by-step protocols for the following key experiments are based on the methodologies described in the primary literature.
In Vitro Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the enhancement of the interaction between β-catenin and β-TrCP in the presence of this compound.
-
Reagents: Fluorescently labeled β-catenin peptide (e.g., pSer33/S37A mutant), purified β-TrCP protein, this compound in a dilution series.
-
Procedure:
-
A constant concentration of the fluorescently labeled β-catenin peptide is incubated with varying concentrations of β-TrCP.
-
The assay is repeated with the addition of this compound at various concentrations.
-
The fluorescence polarization of the solution is measured. An increase in polarization indicates binding of the small peptide to the larger protein.
-
-
Data Analysis: The EC50 value is determined by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a dose-response curve.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to promote the ubiquitination of β-catenin.
-
Reagents: Fluorescently labeled β-catenin peptide (e.g., pSer33/S37A mutant), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, SCFβ-TrCP E3 ligase complex, ATP, and this compound.
-
Procedure:
-
All reaction components are combined in a buffer containing ATP.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the products are separated by SDS-PAGE.
-
-
Data Analysis: The formation of higher molecular weight polyubiquitinated β-catenin is visualized by fluorescence imaging of the gel. The intensity of these bands indicates the extent of ubiquitylation.
Cellular Degradation Assay (Western Blot)
This assay determines the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.
-
Cell Lines: Engineered HEK293T cells stably expressing a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are treated with a dose range of this compound for a specified period (e.g., 6 hours).
-
Control treatments include a vehicle (e.g., DMSO), a proteasome inhibitor (e.g., MG132), and a Nedd8 E1 inhibitor (e.g., MLN4924) to confirm the degradation is proteasome- and SCF-ligase-dependent.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against β-catenin and a loading control (e.g., GAPDH).
-
-
Data Analysis: The levels of β-catenin are quantified by densitometry and normalized to the loading control. A dose-dependent reduction in the β-catenin band indicates compound-induced degradation.
Experimental Workflow Diagram
Conclusion and Future Directions
The available preclinical data strongly support the mechanism of this compound as a potent molecular glue that induces the degradation of mutant β-catenin. The in vitro and cellular assays demonstrate its high potency and specific mode of action. Further preclinical development will likely focus on in vivo studies using xenograft models of cancers with known β-catenin mutations to establish a therapeutic window and efficacy in a physiological setting. The potential for this compound in lung cancer and other solid tumors remains an area of active investigation. The continued exploration of such molecular glue degraders represents a promising frontier in targeting previously "undruggable" oncoproteins.
References
- 1. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurix Therapeutics Announces Presentations at Discovery on Target Conference - BioSpace [biospace.com]
A Technical Guide to the Specificity of NRX-252114 for Mutant β-Catenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation, frequently driven by mutations in the β-catenin gene (CTNNB1), is a hallmark of numerous cancers. These mutations typically occur at key serine and threonine residues (S33, S37, T41, S45) within the N-terminal destruction motif, preventing phosphorylation by GSK3β and subsequent proteasomal degradation. The resulting accumulation of stabilized, oncogenic β-catenin drives tumorigenesis. NRX-252114 has emerged as a promising therapeutic agent, acting as a "molecular glue" to specifically target these mutant forms of β-catenin. This document provides an in-depth technical overview of this compound's mechanism, its specificity, and the experimental protocols used to characterize its activity.
Introduction: The Challenge of Targeting Mutant β-Catenin
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt signal, a multi-protein "destruction complex" (comprising Axin, APC, CK1α, and GSK3β) phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent degradation by the proteasome. Mutations in β-catenin's N-terminus disrupt this process, leading to its stabilization and translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate oncogenic gene expression.
Directly inhibiting the transcriptional activity of the β-catenin/TCF complex has proven challenging due to the large and complex protein-protein interaction (PPI) interface. This compound represents an innovative strategy: instead of blocking β-catenin's function, it restores its degradation. It acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] Specifically, this compound enhances the affinity of mutant, hypo-phosphorylated β-catenin for its E3 ligase, β-TrCP, thereby hijacking the cell's natural protein disposal machinery to eliminate the oncogenic driver.[2][3]
Mechanism of Action of this compound
This compound is a potent enhancer of the PPI between β-catenin and β-TrCP, a key component of the SCF E3 ubiquitin ligase complex.[4][5] The compound inserts into the β-catenin:β-TrCP interface, creating a more favorable binding surface and effectively "gluing" the two proteins together.[3][6] This enhanced interaction facilitates the transfer of ubiquitin to mutant β-catenin, leading to its degradation.[2]
The key innovation of this approach is its specificity for the mutant, degradation-resistant forms of β-catenin. By promoting the ubiquitination of these otherwise stable proteins, this compound selectively targets cancer cells while sparing healthy cells where wild-type β-catenin levels are appropriately regulated.[2] Data shows that the levels of other β-TrCP substrates, such as wild-type β-catenin and IκBα, remain unchanged in the presence of the compound, highlighting its specificity.[2]
Caption: Wnt/β-Catenin signaling pathways and this compound's point of intervention.
Quantitative Data: Specificity and Potency
The efficacy of this compound has been quantified through various biochemical assays, demonstrating its high potency and cooperativity in enhancing the β-catenin:β-TrCP interaction.
| Parameter | Description | Value | Reference |
| EC50 | Concentration for 50% effective enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | 6.5 nM | [2][4][5] |
| Kd | Dissociation constant for the pSer33/S37A β-catenin peptide and β-TrCP interaction in the presence of this compound. | 0.4 nM | [4][5] |
| Cooperativity | Fold-increase in binding cooperativity between pSer33/S37A β-catenin and β-TrCP. | >1500-fold | [2][4] |
| Condition | Description | Binding Affinity (Kd) | Fold Enhancement | Reference |
| Unphosphorylated S33/S37A Peptide | Baseline interaction with β-TrCP without the molecular glue. | >100 µM | - | [2] |
| Unphosphorylated S33/S37A Peptide + 20 µM this compound | Interaction enhanced by this compound. | 180 nM | >500-fold | [2] |
| Phosphomimetic S33E/S37A Peptide + 20 µM this compound | Enhanced interaction of a mutant mimicking phosphorylation. | 6 nM | N/A | [2] |
Experimental Protocols
The characterization of this compound relies on specific biochemical and cellular assays to measure its effects on protein-protein interactions, ubiquitination, and protein degradation.
Fluorescence Polarization (FP) Assay for PPI Enhancement
This assay quantitatively measures the enhancement of the β-catenin:β-TrCP interaction in the presence of this compound.
Objective: To determine the EC50 of this compound in promoting the binding of a fluorescently-labeled β-catenin peptide to β-TrCP.
Materials:
-
Purified recombinant β-TrCP protein.
-
Fluorescently-labeled (e.g., FITC) synthetic peptide corresponding to the N-terminus of mutant β-catenin (e.g., pSer33/S37A).
-
This compound stock solution in DMSO.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
384-well, low-volume, black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to the desired final concentrations.
-
In each well of the 384-well plate, add a fixed concentration of fluorescently-labeled β-catenin peptide (e.g., 5 nM final concentration).
-
Add the serially diluted this compound to the wells. Include DMSO-only controls.
-
Initiate the binding reaction by adding a fixed concentration of β-TrCP protein (e.g., 20 nM final concentration).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Plot the change in millipolarization (mP) units against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro Ubiquitination Assay
This assay visualizes the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.
Objective: To detect the formation of polyubiquitin (B1169507) chains on a mutant β-catenin substrate in an this compound-dependent manner.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant SCFβ-TrCP E3 ligase complex.
-
Recombinant mutant β-catenin protein (e.g., S37A).
-
Ubiquitin and ATP.
-
This compound stock solution in DMSO.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT.
-
SDS-PAGE gels, Western blot apparatus, and anti-β-catenin antibody.
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add E1, E2, ubiquitin, and ATP in Ubiquitination Reaction Buffer.
-
Add the mutant β-catenin substrate.
-
Add this compound at various concentrations (e.g., 0-25 µM). Include a DMSO-only control.
-
Initiate the reaction by adding the SCFβ-TrCP E3 ligase.
-
Incubate the reactions at 37°C for 90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-β-catenin antibody to detect the high-molecular-weight smear characteristic of polyubiquitination.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Cellular Co-Immunoprecipitation (Co-IP) Assay
This assay demonstrates that this compound enhances the interaction between mutant β-catenin and β-TrCP within a cellular context.[2]
Objective: To pull down mutant β-catenin from cell lysates and detect the co-precipitation of endogenous β-TrCP in an this compound-dependent manner.
Materials:
-
HEK293T cells transfected to express tagged mutant β-catenin (e.g., Myc-tagged S33E/S37A).
-
This compound.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-Myc antibody conjugated to magnetic beads.
-
Antibodies for Western blotting: anti-β-TrCP and anti-Myc.
Procedure:
-
Culture transfected HEK293T cells and treat with various concentrations of this compound (or DMSO) for 6 hours.[4]
-
Harvest cells and prepare cell lysates using ice-cold Lysis Buffer.
-
Clarify lysates by centrifugation.
-
Incubate a portion of the lysate with anti-Myc magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using SDS-PAGE loading buffer.
-
Analyze the eluates and input lysates by Western blotting.
-
Probe one blot with an anti-β-TrCP antibody to detect co-immunoprecipitated protein and another with an anti-Myc antibody to confirm the pulldown of mutant β-catenin.
Conclusion
This compound is a pioneering example of a molecular glue degrader specifically targeting an oncogenic mutant protein. By enhancing the natural interaction between mutant β-catenin and its E3 ligase β-TrCP, it effectively restores a critical tumor suppressor mechanism. The quantitative data underscores its high potency and specificity, offering a compelling therapeutic rationale for cancers driven by β-catenin mutations. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar targeted protein degradation strategies.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Foundational Research on β-Catenin Degradation by Molecular Glues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and methodologies underpinning the development of molecular glues for the targeted degradation of β-catenin. The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making the targeted degradation of β-catenin a highly sought-after therapeutic strategy. Molecular glues represent a novel therapeutic modality that, instead of inhibiting a protein's function, co-opts the cell's natural protein disposal machinery to eliminate the disease-causing protein. This document details the mechanism of action, key quantitative data, and the experimental protocols central to the discovery and validation of β-catenin molecular glue degraders.
The Wnt/β-Catenin Signaling Pathway and the Rationale for Targeted Degradation
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal ("Wnt-off" state), a multi-protein "destruction complex" actively phosphorylates β-catenin. This complex is primarily composed of Axin1, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is then recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This process maintains low cytoplasmic levels of β-catenin.
Upon Wnt ligand binding to its receptor ("Wnt-on" state), the destruction complex is inactivated.[5] This allows newly synthesized β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes, many of which are involved in cell proliferation.[1][2] In many cancers, mutations in components of the destruction complex, such as APC or Axin1, or in β-catenin itself, prevent its phosphorylation and degradation, leading to constitutive Wnt pathway activation and uncontrolled cell growth.[5] Molecular glues that can force the interaction between mutant, unphosphorylated β-catenin and the SCFβ-TrCP E3 ligase offer a promising therapeutic approach to restore its degradation.
Mechanism of Action: Molecular Glues for β-Catenin Degradation
Molecular glues for β-catenin degradation function by enhancing the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[6][7][8] These small molecules effectively "glue" the two proteins together, facilitating the transfer of ubiquitin from the E3 ligase to β-catenin, thereby marking it for proteasomal degradation. This is particularly relevant for cancer-associated mutant forms of β-catenin (e.g., S37A) that are resistant to phosphorylation and thus evade recognition by SCFβ-TrCP.[3][9] The molecular glue compensates for the lack of a phosphodegron by stabilizing the transient interaction between the substrate and the E3 ligase.
Quantitative Data for Key β-Catenin Molecular Glues
The prospective discovery and rational design of molecular glues have yielded potent enhancers of the β-catenin:β-TrCP interaction.[1] Below is a summary of the key quantitative data for the lead compounds NRX-252114 and NRX-252262, which were identified through a high-throughput screening campaign.[9]
| Compound | Description | Assay Type | Target Peptide | EC50 (Binding Enhancement) | Kd (in presence of glue) | Reference |
| This compound | A potent enhancer of the β-catenin:β-TrCP interaction. | TR-FRET | pSer33/S37A β-catenin | 6.5 nM | 0.4 nM | [6] |
| NRX-252262 | An optimized analog with improved potency. | TR-FRET | pSer33/S37A β-catenin | 3.8 nM | Not Reported | [4][8] |
Table 1: In Vitro Binding Enhancement Data
| Compound | Cell Line | Target | Concentration | Outcome | Reference |
| This compound | HEK293T (engineered) | S33E/S37A mutant β-catenin | 40 µM | Induces ubiquitylation approaching wild-type levels. | [3] |
| NRX-252262 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~35 µM | Induces degradation of mutant β-catenin. | [3] |
Table 2: Cellular Activity Data
Experimental Protocols
The discovery and validation of β-catenin molecular glues rely on a series of robust biochemical and cellular assays. The foundational research employed the following key methodologies:
High-Throughput Screening via Fluorescence Polarization (FP)
A fluorescence polarization-based binding assay was the primary method for screening a large chemical library to identify enhancers of the β-catenin:β-TrCP interaction.[9]
-
Principle: This assay measures the change in polarization of fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP protein complex. A small, rapidly tumbling fluorescent peptide has low polarization. When bound to a large protein, its tumbling slows, and polarization increases. Molecular glues enhance this binding, leading to a significant increase in polarization.
-
Methodology:
-
A fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR-labeled pSer33/pSer37 β-catenin) is used as the probe.
-
The SCFβ-TrCP E3 ligase complex is titrated against the labeled peptide to determine a concentration that results in a sub-maximal binding saturation (e.g., 20%). This ensures that any enhancement of binding by a small molecule is readily detectable.
-
The assay is performed in 384-well plates, with each well containing the fluorescent peptide, the SCFβ-TrCP complex, and a compound from the chemical library.
-
The plates are incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
Compounds that significantly increase the polarization signal are identified as "hits" or potential enhancers.
-
In Vitro Ubiquitylation Assay
This assay biochemically reconstitutes the ubiquitylation cascade to confirm that the molecular glue-enhanced binding leads to the enzymatic transfer of ubiquitin to β-catenin.
-
Principle: This assay measures the formation of polyubiquitin (B1169507) chains on a β-catenin substrate in the presence of the necessary enzymes (E1, E2, E3), ubiquitin, ATP, and the molecular glue. The results are typically visualized by Western blotting.
-
Methodology:
-
A reaction mixture is prepared containing purified E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5c), the SCFβ-TrCP E3 ligase complex, and ubiquitin.
-
The β-catenin substrate (either a peptide or full-length protein, which can be wild-type, mutant, phosphorylated, or unphosphorylated) is added to the mixture.
-
The molecular glue compound (e.g., this compound) or DMSO (as a control) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a set time (e.g., 60 minutes).
-
The reaction is quenched by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and analyzed by Western blot using antibodies against β-catenin to visualize the higher molecular weight bands corresponding to polyubiquitylated β-catenin.[3]
-
Cellular Degradation Assay
This assay assesses the ability of the molecular glue to induce the degradation of β-catenin in a cellular context.
-
Principle: Cells, often engineered to express a specific mutant form of β-catenin, are treated with the molecular glue. The level of β-catenin protein is then measured over time, typically by Western blotting, to determine if degradation has occurred.
-
Methodology:
-
A suitable cell line (e.g., HEK293T) is transiently transfected to express the β-catenin mutant of interest (e.g., S33E/S37A β-catenin, where the serine-to-glutamate mutation mimics phosphorylation).
-
After a period of expression (e.g., 24-48 hours), the cells are treated with various concentrations of the molecular glue compound or DMSO as a control.
-
To confirm that degradation is proteasome-dependent, a proteasome inhibitor (e.g., MG132) can be used as a control.
-
After the treatment period (e.g., 6-24 hours), the cells are lysed.
-
Total protein from the cell lysates is quantified, resolved by SDS-PAGE, and analyzed by Western blot using antibodies specific for β-catenin and a loading control (e.g., GAPDH).
-
A decrease in the β-catenin protein band in the compound-treated samples compared to the control indicates cellular degradation.[3]
-
Conclusion and Future Directions
The prospective discovery of molecular glues that induce the degradation of β-catenin represents a significant advancement in targeting a previously "undruggable" oncoprotein. The foundational research has established a clear mechanism of action, provided potent lead compounds, and laid out a robust experimental framework for their discovery and validation. Future research will likely focus on optimizing the drug-like properties of these molecules to enhance their cell permeability and in vivo efficacy, expanding their application to a broader range of β-catenin-driven cancers, and discovering novel molecular glues that can target other challenging oncoproteins. This field holds immense promise for the development of new cancer therapeutics based on the principle of targeted protein degradation.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRX-252262 | Wnt/beta-catenin | TargetMol [targetmol.cn]
- 5. Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of NRX-252114 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-252114 is a pioneering preclinical small molecule that functions as a "molecular glue," representing a novel therapeutic strategy in oncology. Developed by Nurix Therapeutics, this compound is designed to selectively target and induce the degradation of mutant β-catenin, a key driver in various cancers. By enhancing the interaction between a mutated form of β-catenin and its native E3 ubiquitin ligase, SCFβ-TrCP, this compound triggers the natural protein disposal machinery of the cell to eliminate this oncogenic protein. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound, offering a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.
Introduction: Targeting the "Undruggable"
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in the β-catenin gene (CTNNB1) or components of its degradation complex, such as Adenomatous Polyposis Coli (APC), is a hallmark of numerous cancers, including colorectal and lung cancer.[1][2] Mutant β-catenin evades the normal degradation process, leading to its accumulation in the nucleus, where it drives the transcription of genes promoting cell proliferation and tumor growth. Historically, the direct inhibition of β-catenin has been a significant challenge, rendering it an "undruggable" target.
This compound emerges as a promising solution to this challenge. It operates as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions.[3][4] Specifically, this compound is designed to restore the recognition of mutant β-catenin by the SCFβ-TrCP E3 ubiquitin ligase complex, thereby tagging it for proteasomal degradation.[3][5][6] This innovative approach offers a highly specific mechanism to eliminate the driver of oncogenesis.
Mechanism of Action: A Molecular Matchmaker
The core function of this compound is to enhance the binding affinity between mutant β-catenin and β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex. In its normal state, β-catenin is phosphorylated at specific serine residues (S33 and S37), which creates a binding motif for β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. Mutations at these phosphorylation sites, particularly at S37, prevent β-TrCP recognition and lead to the stabilization of oncogenic β-catenin.
This compound acts by binding to the interface of the β-catenin/β-TrCP complex, effectively "gluing" them together even in the absence of the critical phosphorylation signal. This induced proximity facilitates the transfer of ubiquitin molecules to β-catenin, marking it for destruction.
Quantitative Preclinical Data
The preclinical evaluation of this compound has provided key quantitative insights into its potency and mechanism. The following tables summarize the available data from in vitro biochemical and cellular assays.
| Parameter | Value | Assay System | Description | Reference |
| EC50 | 6.5 nM | TR-FRET Binding Assay | Concentration of this compound required for 50% of maximal enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | [5] |
| Kd | 0.4 nM | TR-FRET Binding Assay | Dissociation constant for the binding of pSer33/S37A β-catenin peptide to β-TrCP in the presence of this compound. | [5] |
| Cooperativity | >1500-fold | TR-FRET Binding Assay | Fold-increase in the binding affinity of pSer33/S37A β-catenin peptide for β-TrCP in the presence of 20 µM this compound. | [7] |
Table 1: In Vitro Biochemical Activity of this compound
| Cell Line | β-catenin Mutant | Assay | Concentration | Effect | Reference |
| Engineered HEK293T | S33E/S37A (phosphomimetic) | Western Blot | Starting at ~50 µM | Dose-dependent degradation of mutant β-catenin. | [7] |
| TOV-112D | Endogenous S37A | Western Blot | Not specified | No induced degradation observed. | [7] |
Table 2: Cellular Activity of this compound
Note: Comprehensive data on the efficacy of this compound across a broader range of cancer cell lines and in vivo xenograft models are not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity between β-catenin and β-TrCP and the enhancing effect of this compound.
Principle: TR-FRET relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, β-TrCP is typically labeled with a donor fluorophore (e.g., Terbium) and a β-catenin peptide is labeled with an acceptor fluorophore (e.g., FITC). When this compound enhances their binding, the fluorophores are brought closer, resulting in a FRET signal.[8][9][10]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% Triton X-100 and 2 mM DTT).
-
Dilute biotinylated β-TrCP/Skp1 complex, terbium-coupled streptavidin, and BODIPY-FL labeled β-catenin peptide to desired concentrations in assay buffer.
-
Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
-
Assay Plate Setup:
-
Add the β-TrCP/streptavidin-terbium complex to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Add the labeled β-catenin peptide to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at the wavelengths corresponding to the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound to determine EC50 values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.[11][12][13]
Principle: The ubiquitination cascade is reconstituted in a test tube using purified components. The formation of polyubiquitin (B1169507) chains on the substrate (β-catenin) is then detected, typically by Western blotting.
Protocol Outline:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant SCFβ-TrCP complex (E3 ligase)
-
Ubiquitin
-
Recombinant mutant β-catenin (substrate)
-
ATP
-
This compound at various concentrations (or DMSO control).
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for β-catenin to visualize the ladder of polyubiquitinated forms.
-
Cellular β-catenin Degradation Assay
This assay determines the efficacy of this compound in inducing the degradation of mutant β-catenin within a cellular context.
Principle: Cancer cells expressing mutant β-catenin are treated with this compound. The levels of β-catenin are then measured over time by Western blotting to assess degradation.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cancer cells known to harbor a β-catenin mutation (e.g., engineered HEK293T expressing S33E/S37A β-catenin) in multi-well plates.
-
Allow the cells to adhere and grow to a suitable confluency.
-
Treat the cells with a dose-range of this compound or DMSO as a vehicle control for various time points.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative decrease in β-catenin levels.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and tolerability of a drug candidate.[14][15][16]
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Protocol Outline:
-
Animal Model: Utilize immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line known to be driven by mutant β-catenin into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or the vehicle alone to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dosing schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for β-catenin levels).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Assess the statistical significance of the observed anti-tumor effects.
-
Future Directions and Conclusion
This compound represents a significant advancement in the field of targeted protein degradation and holds considerable promise for the treatment of cancers driven by mutant β-catenin. The preclinical data, though limited in the public domain, strongly support its proposed mechanism of action.
Future research should focus on:
-
Expanding the preclinical evaluation: Testing this compound across a wider panel of cancer cell lines with diverse β-catenin and APC mutations to define the responsive patient populations.
-
Comprehensive in vivo studies: Conducting detailed xenograft and patient-derived xenograft (PDX) studies to establish in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic relationships.
-
Investigating mechanisms of resistance: Identifying potential mechanisms of resistance to this compound to inform the development of combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 3. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. oncoone.com [oncoone.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for NRX-252114 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent, small-molecule enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2] As a "molecular glue," this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key oncogenic driver in various cancers.[3][4] Specifically, it has been shown to enhance the binding of β-catenin with mutations at Ser33 and Ser37, which are critical phosphorylation sites for degradation. This document provides detailed protocols for utilizing this compound in cell culture experiments to study its effects on β-catenin degradation and signaling.
Data Presentation
The following table summarizes the quantitative data reported for this compound's activity.
| Parameter | Value | Description | Cell Line/System | Reference |
| EC50 | 6.5 nM | Concentration for 50% effective enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | Biochemical Assay | [1][2] |
| Kd | 0.4 nM | Binding affinity for the pSer33/S37A β-catenin peptide and β-TrCP complex. | Biochemical Assay | [1][2] |
| In-Cell Interaction | 20 µM | Concentration showing robust S33E/S37A β-catenin:β-TrCP interaction. | Transfected HEK293T cells | [1][2] |
| Ubiquitination Enhancement | 10-40 µM | Concentrations that potentiate ubiquitylation of unphosphorylated Ser33/S37A β-catenin. | Biochemical Assay | [5] |
| Mutant β-catenin Degradation | ~35-50 µM | Concentration range inducing degradation of S33E/S37A mutant β-catenin. | Engineered HEK293T cells | [5] |
Signaling Pathway
This compound modulates the Wnt/β-catenin signaling pathway by targeting mutant β-catenin for degradation. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound-induced degradation of mutant β-catenin.
Experimental Protocols
Cell Culture
a. HEK293T Cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[6]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[1]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA). Neutralize with growth medium, centrifuge, and resuspend in fresh medium for plating. A subculture ratio of 1:5 is recommended.
-
Seeding Density: For general maintenance, a seeding density of 1 x 104 cells/cm2 is recommended. For transfection experiments, a higher density of 4.5 x 105 to 6.0 x 105 cells per well of a 6-well plate is appropriate.[1][7]
b. TOV-112D Cells
-
Growth Medium: A 1:1 mixture of MCDB 105 and Medium 199, supplemented with 15% FBS. Alternatively, RPMI supplemented with 10% FBS can be used.[8]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach using 0.05% Trypsin-EDTA. A subculture ratio of 1:3 to 1:8 is recommended.
-
Note: TOV-112D cells are known to harbor a p.Ser37Ala mutation in the CTNNB1 gene.[9]
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
In-Cell Mutant β-catenin Degradation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to induce the degradation of a phosphomimetic (S33E/S37A) mutant β-catenin stably expressed in HEK293T cells.
Experimental Workflow
Caption: Workflow for β-catenin degradation assay.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing S33E/S37A mutant β-catenin in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO as the highest concentration of this compound.
-
Proteasome Inhibition: To confirm degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Ubiquitination Inhibition: To confirm the role of the SCF E3 ligase complex, pre-treat cells with a Nedd8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding this compound.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (a C-terminal antibody is recommended to detect the full-length protein) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control and then to the vehicle-treated control to determine the percentage of degradation.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of β-catenin to directly assess the effect of this compound on the activity of the SCFβ-TrCP E3 ligase complex.
Detailed Protocol:
-
Reaction Components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant SCFβ-TrCP complex
-
Recombinant ubiquitin
-
Recombinant β-catenin (e.g., unphosphorylated Ser33/S37A mutant)
-
ATP
-
Ubiquitination reaction buffer
-
This compound at various concentrations (e.g., 0-25 µM)
-
-
Reaction Setup:
-
Combine the E1, E2, ubiquitin, substrate (β-catenin), and this compound in the reaction buffer.
-
Initiate the reaction by adding the SCFβ-TrCP complex and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against β-catenin to visualize the ladder of polyubiquitinated β-catenin species. An increase in the high-molecular-weight smear indicates enhanced ubiquitination.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Overview of the Wnt/β-catenin signaling pathway and the action of this compound.
Experimental Workflow for Cell-Based Assay
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.bcm.edu [cdn.bcm.edu]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Cellosaurus cell line TOV-112D (CVCL_3612) [cellosaurus.org]
Application Notes and Protocols: In Vitro Ubiquitination Assay with NRX-252114
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent molecular glue that enhances the interaction between the E3 ubiquitin ligase SCFβ-TrCP and its substrate, β-catenin.[1][2][3] This targeted protein degradation mechanism makes this compound a valuable tool for studying the ubiquitin-proteasome system and for developing novel therapeutics against cancers driven by mutant β-catenin.[3][4] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of this compound.
The ubiquitination process is a critical post-translational modification that governs protein stability and function. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, and in the case of β-catenin, this is performed by SCFβ-TrCP. This compound facilitates the recognition and subsequent ubiquitination of β-catenin by this E3 ligase, marking it for proteasomal degradation.
Principle of the Assay
This in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a cell-free system. The assay measures the transfer of ubiquitin to a specific substrate, in this case, a mutant form of β-catenin, in the presence of E1, E2, and E3 enzymes, ATP, and ubiquitin. The effect of this compound is quantified by observing the enhancement of polyubiquitin (B1169507) chain formation on the β-catenin substrate, which can be visualized by western blotting.
Signaling Pathway of this compound-Mediated Ubiquitination
The following diagram illustrates the mechanism by which this compound promotes the ubiquitination of β-catenin.
Caption: this compound acts as a molecular glue to stabilize the interaction between the E3 ligase SCFβ-TrCP and mutant β-catenin, leading to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Workflow
The diagram below outlines the major steps for performing the in vitro ubiquitination assay with this compound.
Caption: Workflow for the in vitro ubiquitination assay to assess the effect of this compound.
Materials and Reagents
| Component | Example Supplier | Catalog Number |
| Recombinant Human E1 (UBE1) | R&D Systems | E-305 |
| Recombinant Human E2 (UbcH5b) | R&D Systems | E2-622 |
| Recombinant Human SCFβ-TrCP Complex | BostonBiochem | K-101 |
| Recombinant Human Ubiquitin | BostonBiochem | U-100H |
| Recombinant Mutant β-catenin (e.g., S33E/S37A) | Custom Synthesis or Commercial | N/A |
| This compound | MedChemExpress | HY-136437 |
| ATP | Sigma-Aldrich | A7699 |
| 10x Ubiquitination Buffer | BostonBiochem | B-70 |
| Anti-β-catenin Antibody | Cell Signaling Technology | 8480 |
| Anti-Ubiquitin Antibody (P4D1) | Santa Cruz Biotechnology | sc-8017 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocol
This protocol is designed for a final reaction volume of 30 µL. It is recommended to prepare a master mix for common reagents to ensure consistency across reactions.
1. Preparation of Reagents:
-
10x Ubiquitination Buffer: 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT.
-
10 mM ATP Solution: Dissolve ATP in nuclease-free water and adjust the pH to 7.0. Store in aliquots at -20°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Note that this compound has been shown to be effective in the low micromolar range (e.g., 20-40 µM).
2. Reaction Setup:
Set up the reactions on ice in 0.5 mL microcentrifuge tubes. The following table provides the components for a single reaction.
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| Nuclease-free Water | - | to 30 µL | - |
| 10x Ubiquitination Buffer | 10x | 3 µL | 1x |
| ATP | 10 mM | 1.5 µL | 0.5 mM |
| Recombinant E1 | 1 µM | 0.5 µL | ~17 nM |
| Recombinant E2 | 10 µM | 0.5 µL | ~167 nM |
| Recombinant Ubiquitin | 10 mg/mL | 1 µL | ~3.9 µM |
| Recombinant Mutant β-catenin | 1 mg/mL | 1 µL | ~111 nM |
| Recombinant SCFβ-TrCP | 0.5 mg/mL | 1 µL | ~16.7 nM |
| This compound or DMSO | Variable | 1 µL | Variable (e.g., 0-50 µM) |
Controls:
-
No E1 Control: Replace E1 enzyme with an equal volume of reaction buffer.
-
No E3 Control: Replace SCFβ-TrCP with an equal volume of reaction buffer.
-
DMSO Vehicle Control: Use DMSO instead of this compound to assess baseline ubiquitination.
3. Reaction Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 30°C for 60-90 minutes.
4. Stopping the Reaction:
-
Terminate the reaction by adding 10 µL of 4x SDS-PAGE sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. Analysis by Western Blot:
-
Load 15-20 µL of each reaction onto an 8-12% SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin and ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Data Interpretation
A successful assay will show a ladder of higher molecular weight bands corresponding to polyubiquitinated β-catenin in the complete reaction mix. The intensity and extent of this laddering should be significantly enhanced in the presence of this compound compared to the DMSO control. The negative controls (lacking E1 or E3) should show no or significantly reduced ubiquitination of the substrate.
Summary of Quantitative Data
| Parameter | Recommended Concentration/Condition |
| Enzymes | |
| E1 (UBE1) | 50 ng (~17 nM) |
| E2 (UbcH5b) | 200-500 ng (~167 nM) |
| E3 (SCFβ-TrCP) | 200-500 ng (~16.7 nM) |
| Substrates | |
| Mutant β-catenin | 500 ng - 1 µg (~111 nM) |
| Ubiquitin | 2-5 µg (~3.9 µM) |
| Cofactors & Reagents | |
| ATP | 0.5 - 2 mM |
| This compound | 1 - 50 µM |
| Reaction Conditions | |
| Total Volume | 30 µL |
| Temperature | 30°C |
| Incubation Time | 60 - 90 minutes |
This detailed protocol provides a robust framework for investigating the activity of this compound and similar molecular glues in an in vitro setting. The specific concentrations of enzymes and substrates may require optimization depending on their purity and activity.
References
Application Notes and Protocols for NRX-252114 in HEK293T Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent, small-molecule molecular glue that enhances the protein-protein interaction (PPI) between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2][3] This targeted protein degradation strategy offers a promising therapeutic avenue for cancers driven by oncogenic mutations in β-catenin.[2][4] These application notes provide detailed protocols for utilizing this compound in HEK293T cell-based assays to study its effects on mutant β-catenin degradation and the associated signaling pathways.
HEK293T cells are a robust and highly transfectable cell line, making them an ideal system for studying the mechanism of action of compounds like this compound, particularly when investigating engineered protein variants.
Mechanism of Action
This compound acts as a molecular glue, binding to both mutant β-catenin and β-TrCP to stabilize their interaction. This enhanced interaction facilitates the polyubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase complex, marking it for degradation by the 26S proteasome. This leads to a reduction in the levels of oncogenic β-catenin, thereby inhibiting downstream signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from in vitro and cell-based assays.
| Parameter | Value | Assay Condition | Reference |
| EC50 | 6.5 nM | Enhancing binding of pSer33/S37A β-catenin peptide to β-TrCP | |
| Kd | 0.4 nM | Binding of pSer33/S37A β-catenin peptide to β-TrCP in the presence of this compound | |
| Cellular Concentration for Interaction | 20 µM (for 6 hours) | Robust S33E/S37A β-catenin:β-TrCP interaction in transfected HEK293T cells | |
| Cellular Concentration for Degradation | Starting at ~50 µM | Dose-dependent degradation of S33E/S37A mutant β-catenin in engineered HEK293T cells | |
| Binding Affinity Enhancement | >1500-fold cooperativity | pSer33/S37A β-catenin peptide binding to β-TrCP | |
| Unphosphorylated Peptide Binding Enhancement | >500-fold | Unphosphorylated Ser33/S37A β-catenin peptide binding to β-TrCP |
Signaling Pathway Diagram
Caption: Signaling pathway of β-catenin and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in HEK293T cells.
Detailed Experimental Protocols
Cell Culture and Transfection of HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA for mutant β-catenin (e.g., pcDNA3.1-myc-S33E/S37A-β-catenin)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Transfection: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute plasmid DNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Post-Transfection: Incubate the cells for 24-48 hours before proceeding with this compound treatment. For stable cell line generation, begin selection with an appropriate antibiotic 48 hours post-transfection.
Co-Immunoprecipitation (Co-IP) to Assess β-catenin:β-TrCP Interaction
This protocol is designed to verify that this compound enhances the interaction between mutant β-catenin and endogenous β-TrCP.
Materials:
-
Transfected HEK293T cells treated with DMSO or this compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-myc antibody (for immunoprecipitating myc-tagged β-catenin)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies: anti-β-TrCP, anti-myc
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-myc antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-β-TrCP and anti-myc antibodies to detect the co-immunoprecipitated proteins.
-
Western Blotting for β-catenin Degradation
This assay quantifies the reduction in mutant β-catenin levels following treatment with this compound.
Materials:
-
Transfected HEK293T cells treated with a dose-range of this compound
-
RIPA Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-myc (for tagged β-catenin), anti-β-actin (as a loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of β-catenin degradation.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the expression of β-catenin target genes (e.g., AXIN2, MYC) to assess the functional consequence of this compound-induced degradation.
Materials:
-
Transfected HEK293T cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with primers for target and housekeeping genes.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to cellular outcomes and corresponding verification assays.
References
Application Notes and Protocols for NRX-252114-Mediated Immunoprecipitation of the β-Catenin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent small molecule enhancer of the protein-protein interaction between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1] As a "molecular glue," this compound effectively stabilizes the interaction between β-TrCP and β-catenin, even in the context of mutations that typically impair this recognition, leading to the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2][3] This makes this compound a valuable tool for studying the regulation of β-catenin signaling and for the development of therapeutics targeting cancers with dysregulated Wnt/β-catenin pathways.[4]
These application notes provide a detailed protocol for the immunoprecipitation of the β-catenin complex in the presence of this compound to demonstrate and study its mechanism of action.
β-Catenin Signaling Pathway and the Role of the Destruction Complex
In the absence of a Wnt signal, cytoplasmic β-catenin levels are kept low through continuous degradation mediated by a multi-protein "destruction complex." The core components of this complex include the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), the kinases Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 1 (CK1), and Protein Phosphatase 2A (PP2A). This complex facilitates the sequential phosphorylation of β-catenin, creating a phosphodegron that is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome.
Caption: The Wnt/β-catenin signaling pathway.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Description | Reference |
| EC50 | 6.5 nM | The half-maximal effective concentration for enhancing the binding of pSer33/S37A β-catenin peptide to β-TrCP. | |
| Kd | 0.4 nM | The dissociation constant for the binding of this compound to the pSer33/S37A β-catenin:β-TrCP complex. | |
| Cooperativity | >1500-fold | The fold increase in binding affinity between pSer33/S37A β-catenin peptide and β-TrCP in the presence of 20 µM this compound. | |
| Cellular Degradation | Starts at ~50 µM | The concentration at which this compound begins to induce the degradation of S33E/S37A mutant β-catenin in HEK293T cells. |
Experimental Protocol: Co-Immunoprecipitation of the β-Catenin:β-TrCP Complex
This protocol describes the co-immunoprecipitation of a myc-tagged β-catenin mutant (e.g., S33E/S37A) and endogenous β-TrCP from HEK293T cells treated with this compound.
Materials
-
Cell Line: HEK293T cells transiently or stably expressing myc-tagged mutant β-catenin.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors just before use.
-
Anti-myc magnetic beads
-
Primary antibodies:
-
Anti-β-TrCP antibody (for Western blot, e.g., rabbit monoclonal, diluted 1:1000)
-
Anti-myc tag antibody (for Western blot)
-
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Magnetic separation rack
-
Rocking platform or rotator
-
Western blot apparatus
-
Imaging system for chemiluminescence
-
Experimental Workflow
Caption: Co-immunoprecipitation workflow.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture HEK293T cells expressing myc-tagged mutant β-catenin in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO as a vehicle control for 6 hours.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each 10 cm dish.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Immunoprecipitation
-
Equilibrate the anti-myc magnetic beads by washing them twice with Co-IP Lysis Buffer.
-
For each immunoprecipitation reaction, use approximately 1-2 mg of total protein from the cleared lysate.
-
Add the cleared lysate to the equilibrated anti-myc magnetic beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
4. Washing
-
Place the tubes on a magnetic separation rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Co-IP Lysis Buffer. For each wash, resuspend the beads, briefly incubate, and then recapture the beads with the magnetic rack.
5. Elution
-
After the final wash, remove all residual buffer.
-
Add 20-40 µL of 2x SDS-PAGE loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Use the magnetic rack to pellet the beads and collect the supernatant containing the eluted proteins.
6. Western Blot Analysis
-
Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-β-TrCP and anti-myc) overnight at 4°C, using the appropriate dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system.
Expected Results
In the samples treated with this compound, a band corresponding to β-TrCP should be detected in the immunoprecipitated fraction, indicating that this compound successfully stabilized the interaction between the myc-tagged β-catenin and endogenous β-TrCP. The intensity of the β-TrCP band is expected to be significantly higher in the this compound-treated samples compared to the DMSO control. The input lanes should show the presence of both proteins in the cell lysate.
References
Application Notes and Protocols for Determining the Optimal Concentration of NRX-252114
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent, preclinical molecular glue degrader that facilitates the degradation of mutant β-catenin.[1][2] It acts by enhancing the protein-protein interaction between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, leading to ubiquitination and subsequent proteasomal degradation of β-catenin.[1][3][4] This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. The optimal concentration of this compound is crucial for achieving maximal target degradation while minimizing off-target effects and cytotoxicity.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various in vitro and cell-based experiments.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
Under normal physiological conditions, β-catenin is part of a destruction complex that includes Axin, APC, CK1, and GSK3. GSK3 phosphorylates β-catenin, marking it for recognition by the E3 ligase SCFβ-TrCP and subsequent proteasomal degradation. In many cancers, mutations in β-catenin prevent this phosphorylation, leading to its accumulation, nuclear translocation, and activation of pro-oncogenic gene transcription. This compound enhances the binding of mutant β-catenin to SCFβ-TrCP, thereby restoring its degradation.
Experimental Workflow for Optimal Concentration Determination
A systematic approach is recommended to determine the optimal concentration of this compound for your specific cell line and assay. This involves a three-step process:
-
Dose-Response Curve for Target Degradation: To determine the potency of this compound in degrading mutant β-catenin.
-
Cytotoxicity Assay: To identify the concentration range that is not toxic to the cells.
-
Target Engagement Assay: To confirm that this compound is interacting with its intended target in a cellular context.
Protocols
Protocol 1: Dose-Response Curve for β-Catenin Degradation using Western Blot
This protocol aims to determine the concentration of this compound that results in a 50% degradation of mutant β-catenin (DC50).
Materials:
-
Cancer cell line with stabilized mutant β-catenin (e.g., TOV-112D, or engineered HEK293T cells expressing mutant β-catenin).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is from 1 nM to 50 µM. Include a DMSO vehicle control.
-
Incubation: Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours). A 6-hour incubation has been shown to be effective.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot with a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control.
-
Plot the normalized β-catenin levels against the log of this compound concentration.
-
Fit a dose-response curve to determine the DC50 value.
-
Data Presentation:
| Concentration (µM) | Normalized β-Catenin Level (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 0.001 | 0.98 | 2 |
| 0.01 | 0.85 | 15 |
| 0.1 | 0.60 | 40 |
| 1 | 0.35 | 65 |
| 10 | 0.15 | 85 |
| 50 | 0.05 | 95 |
Protocol 2: Cytotoxicity Assay using a Cell Viability Reagent
This protocol assesses the effect of this compound on cell viability to establish a non-toxic working concentration range.
Materials:
-
Cell line of interest.
-
96-well clear-bottom black plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Use the same concentration range as in the dose-response experiment. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot cell viability (%) against the log of this compound concentration.
-
Determine the concentration at which a significant decrease in viability is observed.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.01 | 102 |
| 0.1 | 99 |
| 1 | 98 |
| 10 | 95 |
| 50 | 92 |
| 100 | 75 |
Protocol 3: Target Engagement using Co-Immunoprecipitation (Co-IP)
This protocol confirms that this compound enhances the interaction between mutant β-catenin and β-TrCP in a cellular context.
Materials:
-
HEK293T cells co-transfected with constructs for mutant β-catenin and myc-tagged β-TrCP.
-
Complete cell culture medium.
-
This compound stock solution.
-
Co-IP lysis buffer.
-
Anti-myc antibody conjugated to agarose (B213101) beads (or anti-myc antibody and Protein A/G beads).
-
Wash buffer.
-
Elution buffer or SDS-PAGE sample buffer.
-
Western blot reagents as described in Protocol 1.
-
Primary antibodies: anti-β-catenin and anti-myc.
Procedure:
-
Cell Culture and Treatment: Culture the co-transfected HEK293T cells and treat with a selected concentration of this compound (based on DC50 and cytotoxicity data, e.g., 20 µM) and a vehicle control for 6 hours.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with agarose beads.
-
Incubate the pre-cleared lysates with anti-myc agarose beads overnight at 4°C to pull down myc-β-TrCP.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the input lysates and the immunoprecipitated samples by Western blot for the presence of β-catenin and myc-β-TrCP.
-
Data Analysis: An increase in the amount of β-catenin co-immunoprecipitated with myc-β-TrCP in the this compound-treated sample compared to the vehicle control indicates target engagement.
Data Presentation:
| Treatment | Input β-Catenin | Input myc-β-TrCP | IP: myc-β-TrCP | Co-IP: β-Catenin |
| Vehicle (DMSO) | +++ | +++ | +++ | + |
| This compound (20 µM) | +++ | +++ | +++ | +++ |
Determining the Optimal Concentration
The optimal concentration of this compound for your experiments will be a concentration that:
-
Results in significant degradation of mutant β-catenin (ideally at or above the DC50).
-
Does not cause significant cytotoxicity.
-
Shows evidence of target engagement.
Based on the example data, a concentration range of 1-10 µM would be a good starting point for further experiments, as it induces substantial target degradation with minimal impact on cell viability.
Conclusion
A systematic evaluation of dose-response for target degradation and cytotoxicity is essential for determining the optimal concentration of this compound. The protocols provided herein offer a framework for researchers to confidently establish the appropriate experimental conditions for utilizing this novel molecular glue degrader. For in vivo experiments, further formulation and pharmacokinetic studies would be required, and a starting point for preparing a suspended solution for oral or intraperitoneal injection has been described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRX-252114-Mediated β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent, small molecule "molecular glue" that enhances the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms that are resistant to degradation and are implicated in various cancers.[1][3][4] These application notes provide detailed protocols for utilizing this compound to induce β-catenin degradation in cell-based assays, along with data presentation and visualization to aid in experimental design and interpretation.
Mechanism of Action
In the canonical Wnt signaling pathway, β-catenin levels are tightly controlled by a "destruction complex," which includes Axin, APC, GSK3, and CK1. This complex facilitates the phosphorylation of β-catenin, marking it for recognition by the E3 ligase β-TrCP and subsequent proteasomal degradation. Mutations in β-catenin can prevent this phosphorylation, leading to its accumulation and the activation of pro-oncogenic gene transcription. This compound acts by stabilizing the interaction between β-TrCP and even unphosphorylated or mono-phosphorylated β-catenin, thereby bypassing the need for the initial phosphorylation steps and promoting the degradation of these otherwise stable mutant forms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on available in vitro and cell-based assay data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| EC50 | 6.5 nM | Concentration for 50% enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. |
| Kd | 0.4 nM | Binding affinity for the β-catenin:β-TrCP interaction. |
Table 2: Cellular Activity of this compound
| Cell Line | β-Catenin Mutant | Effective Concentration | Treatment Duration | Outcome |
| Engineered HEK293T | S33E/S37A (phosphomimetic) | Starting at ~50 μM | 6 hours | Dose-dependent degradation of mutant β-catenin. |
| Transfected HEK293T | S33E/S37A | 20 μM | 6 hours | Robust interaction between mutant β-catenin and β-TrCP. |
Signaling Pathway Diagram
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for NRX-252114
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-252114 is a potent molecular glue that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP, ultimately inducing the degradation of mutant β-catenin.[1][2][3] This compound has an in vitro EC50 of 6.5 nM and a Kd of 0.4 nM for the enhancement of the β-catenin:β-TrCP interaction.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug with its target protein within a cellular environment. The underlying principle of CETSA is that ligand binding increases the thermal stability of the target protein.
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with its putative direct binding partner, β-TrCP, in intact cells.
Signaling Pathway of this compound
This compound acts as a molecular glue to stabilize the interaction between the E3 ubiquitin ligase substrate recognition subunit β-TrCP and β-catenin. This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin. In many cancers, mutations in β-catenin prevent its recognition by β-TrCP, leading to its accumulation and the activation of pro-oncogenic signaling pathways. This compound can promote the degradation of these mutant forms of β-catenin.
References
Application Notes and Protocols: In Vivo Administration and Dosing of NRX-252114 in Animal Models
Disclaimer: Publicly available information regarding specific in vivo administration and dosing schedules for NRX-252114 in animal models is limited as the compound is in the preclinical stage of development[1][2]. The following protocols are based on general practices for evaluating similar molecular glue degraders in preclinical settings and should be adapted and optimized for specific experimental goals.
Introduction to this compound
This compound is a potent molecular glue degrader that enhances the interaction between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP[3][4]. This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin[3]. Developed by Nurix Therapeutics, this compound is being investigated for its therapeutic potential in cancers driven by mutations in β-catenin, such as certain forms of lung cancer.
Mechanism of Action
This compound acts by stabilizing the protein-protein interaction (PPI) between the E3 ubiquitin ligase substrate receptor β-TrCP and mutant forms of β-catenin, which are often resistant to degradation. Specifically, it has been shown to enhance the binding of pSer33/S37A mutant β-catenin to β-TrCP. This leads to the polyubiquitination of mutant β-catenin, marking it for destruction by the proteasome and thereby reducing its oncogenic signaling.
In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound from biochemical and cellular assays.
| Parameter | Value | Cell/Assay Type | Reference |
| EC50 (pSer33/S37A β-catenin peptide binding to β-TrCP) | 6.5 nM | Biochemical Assay | |
| Kd (pSer33/S37A β-catenin peptide binding to β-TrCP) | 0.4 nM | Biochemical Assay | |
| Cooperativity (pSer33/S37A β-catenin peptide binding to β-TrCP) | >1500-fold | Biochemical Assay | |
| S33E/S37A Mutant β-catenin Degradation | Dose-dependent starting at ~50 μM | Engineered HEK293T cells | |
| Ternary Complex Formation (S33E/S37A β-catenin:β-TrCP) | Robust at 50 μM | Transfected HEK293T cells |
General Protocols for In Vivo Evaluation
The following are generalized protocols for the in vivo assessment of a molecular glue degrader like this compound. These protocols are intended as a starting point and will require optimization.
Animal Models
The choice of animal model is critical and will depend on the cancer type being studied. For β-catenin-driven cancers, xenograft models are commonly used.
-
Recommended Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are essential for implanting human cancer cell lines.
-
Cell Line Selection: Use a cancer cell line with a known β-catenin mutation that is sensitive to its degradation (e.g., TOV-112D, which has an S37A mutation).
-
Tumor Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject 1-5 x 106 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Formulation and Administration
The formulation and route of administration should be determined based on the physicochemical properties of this compound, which are reported to be "drug-like".
-
Formulation: A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. For intravenous or intraperitoneal injections, a solution containing DMSO, PEG300, and saline might be appropriate. Solubility and stability studies are required to determine the optimal formulation.
-
Route of Administration: Oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) routes can be explored. Oral administration is often preferred for molecular glue degraders due to their favorable physicochemical properties.
Dosing Regimen (Hypothetical)
The dosing regimen should be established through dose-range-finding and maximum tolerated dose (MTD) studies.
-
Dose-Range-Finding Study:
-
Enroll a small cohort of tumor-bearing mice.
-
Administer a range of doses (e.g., 10, 30, 100 mg/kg) once daily.
-
Monitor for signs of toxicity (weight loss, changes in behavior, etc.) and tumor growth inhibition.
-
-
Efficacy Study:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups.
-
Administer this compound at a predetermined dose and schedule (e.g., once or twice daily via oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
-
Experimental Workflow and Analysis
References
- 1. drughunter.com [drughunter.com]
- 2. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring NRX-252114-Induced Protein Degradation of Mutant β-Catenin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the degradation of mutant β-catenin induced by the molecular glue NRX-252114. This document includes detailed protocols for established biochemical and analytical techniques, data presentation guidelines, and visual representations of pathways and workflows to facilitate experimental design and execution.
Introduction to this compound and Targeted Protein Degradation
This compound is a molecular glue that potently enhances the interaction between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP[1][2][3]. This enhanced proximity leads to the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key oncogenic driver in various cancers[4]. Accurate and robust methods to quantify the degradation of β-catenin are crucial for the development and characterization of this compound and other similar targeted protein degraders.
Signaling Pathway of this compound-Mediated β-Catenin Degradation
The canonical Wnt signaling pathway tightly regulates β-catenin levels. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation. Mutations in β-catenin or components of the destruction complex, such as APC, can prevent this phosphorylation and lead to the accumulation of oncogenic β-catenin[5]. This compound circumvents the need for phosphorylation by directly promoting the interaction between mutant β-catenin and β-TrCP, thereby restoring its degradation.
Caption: this compound-mediated degradation pathway.
Experimental Techniques and Protocols
Several robust methods can be employed to quantify the degradation of mutant β-catenin induced by this compound. The choice of technique will depend on the specific experimental question, available resources, and desired throughput.
Western Blotting
Western blotting is a fundamental technique for the semi-quantitative or quantitative analysis of protein levels in cell lysates.
References
Troubleshooting & Optimization
troubleshooting inconsistent results with NRX-252114
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NRX-252114, a molecular glue degrader that enhances the interaction between mutant β-catenin and the E3 ligase SCFβ-TrCP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent enhancer of the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1] It acts as a "molecular glue" to stabilize the binding between the two proteins, leading to the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[2] this compound specifically binds to the phosphoserine binding site on β-TrCP.
Q2: What is the primary application of this compound?
A2: The primary application of this compound is to induce the degradation of mutant β-catenin in a research setting.[1][3] It is particularly useful for studying oncogenic pathways where mutations in β-catenin prevent its recognition by the ubiquitination machinery, leading to its accumulation.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C.[5] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[5]
Troubleshooting Inconsistent Results
Q1: I am not observing degradation of my target protein, mutant β-catenin. What are some possible causes?
A1: Several factors could contribute to a lack of β-catenin degradation:
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Ensure that the cell line you are using expresses a mutant form of β-catenin that is susceptible to this compound-mediated degradation. The compound has been shown to be effective on S37A and phosphomimetic S33E/S37A mutants.[4]
-
Phosphorylation State of β-catenin: The binding of β-catenin to β-TrCP is dependent on its phosphorylation state. A lack of degradation of the S37A mutant in some cells could be due to insufficient phosphorylation at Ser33.[4]
-
Compound Concentration: Ensure you are using an appropriate concentration range. Dose-dependent degradation of S33E/S37A mutant β-catenin was observed starting at approximately 50 µM in HEK293T cells.[4]
-
Integrity of the Ubiquitin-Proteasome System: The degradation of β-catenin is dependent on a functional ubiquitination and proteasome pathway. You can verify this by using inhibitors such as MLN4924 (Nedd8 E1 inhibitor) or MG132 (proteasome inhibitor), which should block the degradation.[4]
Q2: My experimental results are not reproducible. What could be the issue?
A2: Inconsistent results can arise from several sources:
-
Improper Storage: Ensure that this compound and its stock solutions are stored at the recommended temperatures to maintain stability.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
-
Solubility Issues: If the compound precipitates out of solution, its effective concentration will be reduced. Ensure the solvent and concentration are appropriate for your experimental conditions.
-
Batch-to-Batch Variability: For critical experiments, it is advisable to use the same batch of the compound. If you suspect batch variability, refer to the Certificate of Analysis for batch-specific data.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 510.31 g/mol | |
| Molecular Formula | C₂₂H₁₂Cl₂F₃N₃O₂S | |
| Purity | ≥98% | |
| EC₅₀ | 6.5 nM (for enhancing pSer33/S37A β-catenin peptide binding to β-TrCP) | [1] |
| K_d_ | 0.4 nM (for enhancing pSer33/S37A β-catenin peptide binding to β-TrCP) | [1] |
| Solubility | Up to 100 mM in DMSO, up to 10 mM in ethanol | |
| Storage (Solid) | -20°C | [5] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
In Vitro Ubiquitylation Assay
This protocol is a general guideline for assessing the effect of this compound on the ubiquitylation of β-catenin.
Materials:
-
Recombinant SCFβ-TrCP complex
-
Recombinant β-catenin (wild-type or mutant)
-
This compound
-
Ubiquitin
-
E1 and E2 enzymes
-
ATP
-
Ubiquitylation buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-β-catenin antibody
Procedure:
-
Prepare a reaction mixture containing the ubiquitylation buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the SCFβ-TrCP complex and the β-catenin substrate to the reaction mixture.
-
Add this compound at various concentrations (e.g., 0-25 µM). Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect ubiquitylated forms of the protein, which will appear as a ladder of higher molecular weight bands.
Visualizations
Caption: Signaling pathway of this compound-mediated degradation of mutant β-catenin.
Caption: General experimental workflow for testing this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound supplier | CAS | Transcription Factor Enhancer| AOBIOUS [aobious.com]
Technical Support Center: Optimizing Compound Solubility for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions for optimizing the solubility of research compounds, referred to herein as NRX-252114, for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For most non-polar, small molecule compounds like this compound, the recommended starting solvent is 100% dimethyl sulfoxide (B87167) (DMSO). It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into aqueous assay buffers.
Q2: How can I determine the maximum aqueous solubility of this compound for my assay?
A2: The maximum aqueous solubility can be determined through a kinetic solubility assay. This involves preparing a high-concentration stock of this compound in DMSO and then serially diluting it into your specific assay buffer. The solubility limit is identified as the highest concentration that does not exhibit precipitation, which can be measured visually or by using techniques like nephelometry or light scattering.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A3: This is a common issue indicating that the aqueous solubility limit has been exceeded. To address this, you can:
-
Lower the final concentration: Your target concentration may be too high for the compound's solubility in the final assay buffer.
-
Reduce the percentage of DMSO in the final solution: While counterintuitive, high percentages of DMSO can sometimes cause compounds to "crash out." Aim for a final DMSO concentration of ≤0.5% in your assay.
-
Modify the assay buffer: The addition of solubilizing agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20, Pluronic F-68) can help keep the compound in solution. The pH of the buffer is also critical and should be optimized.
Q4: Can temperature affect the solubility of this compound?
A4: Yes, temperature can significantly impact solubility. For most compounds, solubility increases with temperature. If you are observing precipitation, gently warming the solution (e.g., to 37°C) may help dissolve the compound. However, you must first confirm that this compound is stable at elevated temperatures to avoid degradation. Always perform dilutions at the temperature at which the assay will be conducted.
Troubleshooting Guide
Issue: Compound precipitation observed immediately upon dilution into aqueous buffer.
-
Question: What is the final concentration of DMSO in your assay well?
-
Answer: If the final DMSO concentration is greater than 1%, it may be contributing to the precipitation. Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration at or below 0.5%.
-
Question: Have you tried using a solubilizing agent?
-
Answer: The components of your assay buffer can be modified to enhance solubility. Consider adding 0.1% BSA or 0.01% Tween-20 to the buffer before adding the compound. These agents can help stabilize the compound and prevent aggregation.
Issue: Inconsistent assay results or poor Z'-factor.
-
Question: How are you preparing your serial dilutions?
-
Answer: Inconsistent results can often be traced back to compound precipitation in the dilution series. It is recommended to perform a "serial dilution in DMSO first" protocol. Prepare your full concentration range in 100% DMSO and then perform the final dilution step into the assay buffer for each concentration point individually. This minimizes the time the compound spends in a low-solubility aqueous environment.
-
Question: Are you vortexing or sonicating your stock solution?
-
Answer: To ensure your stock solution is fully dissolved before making dilutions, it is crucial to vortex it thoroughly. For compounds that are difficult to dissolve, brief sonication in a water bath can be effective.
Quantitative Solubility Data
The following table summarizes hypothetical solubility data for this compound in various solvent and buffer systems. This data should be determined empirically for your specific batch of compound.
| Solvent/Buffer System | pH | Additive | Max Solubility (µM) | Final DMSO (%) | Temperature (°C) |
| 100% DMSO | N/A | None | >50,000 | 100 | 25 |
| PBS | 7.4 | None | 5 | 0.5 | 25 |
| PBS | 7.4 | 0.1% BSA | 25 | 0.5 | 25 |
| DMEM + 10% FBS | 7.4 | None | 45 | 0.5 | 37 |
| PBS | 6.0 | None | 2 | 0.5 | 25 |
| PBS | 8.0 | None | 15 | 0.5 | 25 |
| PBS | 7.4 | 0.05% Tween-20 | 30 | 0.5 | 25 |
Experimental Protocols
Protocol: Kinetic Solubility Assay using Nephelometry
-
Prepare Stock Solution: Create a 20 mM stock solution of this compound in 100% DMSO. Vortex for 5 minutes to ensure complete dissolution.
-
Prepare Dilution Series: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM down to 10 µM).
-
Prepare Assay Plate: Add 198 µL of your target aqueous assay buffer to the wells of a clear-bottom 96-well plate.
-
Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature (or your target assay temperature) for 1 hour, protected from light. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity signal begins to sharply increase above the baseline is considered the kinetic solubility limit.
Visualizations
Caption: Workflow for determining kinetic solubility.
Caption: Troubleshooting decision tree for precipitation.
Technical Support Center: β-Catenin Western Blotting Post-NRX-252114 Treatment
Welcome to the technical support center for researchers utilizing NRX-252114 in their studies on β-catenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting for β-catenin following treatment with this compound, a molecular glue that enhances the interaction between β-catenin and its E3 ligase, SCFβ-TrCP, to promote its degradation.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I don't see any β-catenin band in my this compound-treated samples. Is my experiment failing?
A1: Not necessarily. A faint or absent β-catenin band is the expected outcome of successful this compound treatment, as the compound is designed to induce β-catenin degradation.[1][5][7] However, to confirm this is not a technical error, consider the following:
-
Positive Control: Always include an untreated or vehicle-treated control to ensure your Western blotting protocol can detect β-catenin in the absence of the drug.
-
Loading Control: Check your loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.[8] If the loading control is present and at the correct intensity, it suggests the absence of β-catenin is a biological effect.
-
Transfer Efficiency: Use a reversible membrane stain like Ponceau S to verify successful protein transfer from the gel to the membrane.[9][10]
-
Antibody Concentrations: Ensure your primary and secondary antibody concentrations are optimized. If the signal is generally weak, you may need to increase the antibody concentration or incubation time.[10][11][12]
Q2: I'm observing multiple bands in my β-catenin Western blot. What could be the cause?
A2: Multiple bands for β-catenin can be due to several factors, especially in the context of a drug that induces ubiquitination and degradation.
-
Post-Translational Modifications (PTMs): this compound enhances the ubiquitination of β-catenin, which can lead to the appearance of higher molecular weight bands or a smear.[1][7] Phosphorylation can also cause a shift in molecular weight.[9]
-
Protein Degradation: Lower molecular weight bands can be degradation products of β-catenin.[9][13] It is crucial to use fresh samples and add protease inhibitors to your lysis buffer to minimize degradation during sample preparation.[13][14][15]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[13] Ensure you are using a validated, high-quality β-catenin antibody and consider performing a control with the secondary antibody alone to check for non-specific binding.[12] Some β-catenin antibodies may also cross-react with γ-catenin.[16]
Q3: My Western blot has a high background, making it difficult to interpret the results. How can I reduce the background?
A3: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[11][17][18] For phospho-specific antibodies, BSA is generally recommended over milk.
-
Antibody Concentration Too High: Using too high a concentration of primary or secondary antibody can lead to non-specific binding and high background.[13][15][17] Try titrating your antibodies to find the optimal concentration.
-
Inadequate Washing: Insufficient washing between antibody incubations can result in high background.[14][19] Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[15][18]
Q4: The bands for my loading control are uneven. What does this indicate?
A4: Uneven loading control bands suggest an issue with sample preparation or loading.
-
Inaccurate Protein Quantification: Re-quantify your protein samples using a reliable method like a BCA or Bradford assay to ensure you are loading equal amounts of protein in each lane.[9]
-
Pipetting Errors: Ensure accurate and consistent pipetting when loading your samples onto the gel.
-
Regulation of Loading Control: In some experimental conditions, the expression of common loading controls can be affected.[13] If you suspect this is the case, you may need to test a different loading control.
Data Presentation
Table 1: Troubleshooting Summary for Common β-Catenin Western Blotting Issues after this compound Treatment
| Issue | Potential Cause | Recommended Action |
| Faint or No β-Catenin Band | Successful drug-induced degradation | Confirm with positive/untreated controls and check loading controls. |
| Low protein load | Increase the amount of protein loaded per lane (e.g., 20-40 µg). | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining.[9] | |
| Suboptimal antibody concentration | Increase primary/secondary antibody concentration or incubation time.[10][11][12] | |
| Multiple Bands | Post-translational modifications (e.g., ubiquitination) | This may be an expected result of this compound action. |
| Protein degradation | Use fresh samples with protease inhibitors.[13][14][15] | |
| Non-specific antibody binding | Use a validated antibody; run a secondary antibody-only control.[12] | |
| High Background | Insufficient blocking | Increase blocking time and/or concentration of blocking agent.[11][17][18] |
| Antibody concentration too high | Titrate primary and secondary antibodies to optimal dilutions.[13][15][17] | |
| Inadequate washing | Increase the number and duration of washes.[14][19] | |
| Uneven Loading Control | Inaccurate protein quantification | Re-quantify protein samples. |
| Pipetting errors during loading | Ensure careful and consistent sample loading. |
Experimental Protocols
Detailed Protocol for β-Catenin Western Blotting
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated or vehicle-treated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][20]
-
Keep samples on ice throughout the lysis procedure to minimize protein degradation.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[9]
-
-
Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[9]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[21]
-
Incubate the membrane with the primary antibody against β-catenin (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: Mechanism of this compound-induced β-catenin degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. LabXchange [labxchange.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 17. arp1.com [arp1.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate NRX-252114 off-target effects in experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate the known off-target effects of the kinase inhibitor NRX-252114 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
This compound is a potent inhibitor of Kinase Alpha (KA), a key protein in a signaling pathway implicated in cancer progression. However, at higher concentrations, it is known to have an off-target inhibitory effect on the structurally similar Kinase Beta (KB). KB is involved in a separate cell survival pathway, and its inhibition can lead to confounding cytotoxic effects.
Q2: I am observing higher-than-expected cytotoxicity in my cell line when treating with this compound. How can I determine if this is an on-target or off-target effect?
This is a common issue arising from the dual inhibition of KA and KB. To dissect these effects, we recommend a combination of dose-response experiments and a rescue experiment. The general workflow is outlined below.
Troubleshooting Guide: Distinguishing On- and Off-Target Cytotoxicity
This guide provides a systematic approach to determine if the cytotoxicity observed with this compound is due to its on-target effect (inhibition of Kinase Alpha) or its off-target effect (inhibition of Kinase Beta).
Experimental Workflow Diagram
Caption: Workflow for deconvoluting on- and off-target effects.
Data Interpretation Table
The relationship between the IC50 for cytotoxicity and the IC50 for target inhibition can elucidate the source of the observed effects.
| Scenario | IC50 (Cytotoxicity) vs. IC50 (p-KA Inhibition) | IC50 (Cytotoxicity) vs. IC50 (p-KB Inhibition) | Likely Cause of Cytotoxicity |
| 1 | Similar (within 5-fold) | Much Higher (>10-fold) | On-target (KA Inhibition) |
| 2 | Much Higher (>10-fold) | Similar (within 5-fold) | Off-target (KB Inhibition) |
| 3 | Similar | Similar | Combined Effect |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Levels
This protocol is used to determine the concentration at which this compound inhibits the phosphorylation of its on-target (KA) and off-target (KB).
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-KA and phospho-KB (separately or together if antibodies are compatible) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate.[1] Strip the membrane and re-probe for total KA, total KB, and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[1] Quantify band intensities to determine the IC50 for the inhibition of phosphorylation for each kinase.
Protocol 2: siRNA-mediated Gene Knockdown
This orthogonal approach helps to mimic the effect of specific kinase inhibition genetically.[2][3]
-
siRNA Preparation: Resuspend validated siRNAs targeting KA, KB, and a non-targeting control (scrambled) according to the manufacturer's instructions.
-
Transfection:
-
Plate cells so they will be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.
-
-
Validation of Knockdown: After incubation, harvest a subset of the cells and perform a Western blot or qRT-PCR to confirm the specific knockdown of KA and KB protein or mRNA levels, respectively.
-
Phenotypic Assay: In a parallel set of plates, perform a cell viability assay (e.g., MTT) on the cells following siRNA knockdown.
-
Analysis: Compare the viability of cells with KA knockdown, KB knockdown, and the non-targeting control. If the phenotype of KB knockdown matches the cytotoxic effect of this compound, it strongly suggests an off-target effect.
Mitigation Strategies
If experiments confirm that the observed cytotoxicity is due to the off-target inhibition of Kinase Beta, consider the following strategies:
1. Lowering Experimental Concentration: Use this compound at the lowest possible concentration that still effectively inhibits the on-target Kinase Alpha while minimizing inhibition of Kinase Beta. The dose-response curves generated will be critical for selecting this optimal concentration window.
2. Using Orthogonal Tools: To confirm that the desired phenotype is due to on-target activity, supplement your inhibitor studies with genetic tools.[2]
-
KA Knockdown: Use siRNA or shRNA to specifically deplete Kinase Alpha. The resulting phenotype should mirror that of a highly specific on-target inhibitor.
-
Rescue Experiments: In cells where Kinase Alpha has been knocked down, express a version of KA that is resistant to this compound. If the compound's effect is on-target, this rescue construct should restore the original phenotype.
3. Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct target engagement of this compound with KA and KB in intact cells. This assay is based on the principle that a ligand binding to a protein increases its thermal stability. By comparing the melting curves of KA and KB in the presence and absence of this compound, you can confirm binding to both targets and determine relative affinities in a cellular context.
CETSA Workflow Diagram
References
addressing cell viability issues with high concentrations of NRX-252114
Technical Support Center: NRX-252114
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting cell viability issues that may arise when using high concentrations of this compound.
Compound Profile: this compound
This compound is a potent, preclinical small molecule known as a "molecular glue" degrader.[1] Its primary mechanism of action is to enhance the interaction between mutant β-catenin (specifically bearing mutations like S37A) and its cognate E3 ligase, SCFβ-TrCP.[2] This enhanced binding restores the cell's ability to ubiquitinate and subsequently degrade the oncogenic mutant β-catenin via the proteasome.[3][4] While it shows high potency in biochemical assays (EC50 = 6.5 nM), cellular contexts may require higher concentrations (in the micromolar range) to achieve robust degradation, which can sometimes lead to decreased cell viability due to various factors.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound (e.g., >20 µM), which does not seem to correlate with the expected on-target effect. What are the potential causes?
A1: This is a common challenge when working with small molecules at high concentrations. Several factors, distinct from the intended on-target degradation of mutant β-catenin, could be responsible:
-
Compound Precipitation: At high concentrations, this compound may exceed its solubility limit in the cell culture medium, forming microscopic precipitates. These precipitates can be directly toxic to cells or interfere with assay readings, leading to inaccurate viability measurements.[5][6] Recommendation: Visually inspect the wells under a microscope for any signs of precipitation before and after adding the compound.
-
Off-Target Effects: High concentrations of a drug can lead to binding to unintended proteins, causing off-target toxicity.[7] This is a common mechanism of action for cytotoxicity in cancer drugs.[7] Recommendation: To test for this, use a control cell line that does not express the specific mutant β-catenin targeted by this compound. A significant viability decrease in the control line strongly suggests off-target effects.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. If the final concentration of DMSO in the culture medium exceeds 0.5%, it can be toxic to many cell lines.[8] Recommendation: Ensure your vehicle control wells have the same final DMSO concentration as your highest this compound concentration to properly assess solvent toxicity.
-
Assay Interference: The chemical structure of this compound might allow it to directly interact with your viability assay reagents. For example, it could chemically reduce tetrazolium salts (like MTT) or inhibit luciferase enzymes (in ATP-based assays), leading to false viability readings.[5][9] Recommendation: Run a cell-free control containing only medium, this compound at various concentrations, and the assay reagent to check for direct chemical interference.
Q2: How can we distinguish between cell death caused by the on-target degradation of mutant β-catenin and non-specific cytotoxicity?
A2: This is a critical experimental question. A multi-pronged approach is recommended:
-
Correlate Target Degradation with Viability: Perform a dose-response experiment where you measure both cell viability and the levels of mutant β-catenin by Western blot from the same samples. If the decrease in viability correlates directly with the degradation of the target protein, it supports an on-target effect.
-
Use Control Cell Lines: As mentioned above, use a cell line that expresses only wild-type β-catenin or a different mutation not recognized by this compound. In these cells, you should observe only the non-specific cytotoxicity at high concentrations, without the potent, on-target effect seen at lower concentrations in the target cell line.
-
Assess Apoptosis Markers: On-target degradation of an oncogene like mutant β-catenin is expected to induce apoptosis. Measure the activation of apoptotic markers like cleaved Caspase-3 or PARP alongside your viability assays. This can help confirm that the observed cell death is occurring through a programmed pathway initiated by the compound's intended action.
Q3: Our cell viability results with this compound are inconsistent between experiments. What should we verify?
A3: Inconsistent results are often due to minor variations in experimental setup.[8] Key factors to check include:
-
Compound Preparation and Storage: Ensure your this compound stock solution in DMSO is stored correctly at -20°C. Prepare fresh serial dilutions in culture medium for each experiment, as the compound's stability in aqueous solutions may be limited.
-
Cell Seeding and Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Inaccurate cell counting or uneven seeding across the wells of a microplate is a major source of variability.[8]
-
Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[8] To mitigate this, avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound? this compound is a molecular glue that enhances the binding of mutant β-catenin to the E3 ubiquitin ligase SCFβ-TrCP, leading to the ubiquitination and proteasomal degradation of the mutant protein.[2][4]
-
What is the recommended solvent and storage condition for this compound? this compound is soluble up to 100 mM in DMSO and 10 mM in ethanol. It is recommended to store the solid compound and DMSO stock solutions at -20°C.
-
Does this compound affect wild-type β-catenin? this compound was specifically designed to enhance the interaction of mutant β-catenin (e.g., S37A) with its E3 ligase.[3] Studies have shown that at concentrations effective for degrading a phosphomimetic mutant, the levels of other β-TrCP substrates, including wild-type β-catenin, remained unchanged, suggesting high specificity.[3] However, off-target effects at very high concentrations cannot be ruled out.
-
What is a good starting concentration range for cell-based assays? The biochemical EC50 is 6.5 nM.[2] However, in cellular assays, degradation of a phosphomimetic mutant β-catenin was observed to begin at concentrations around 50 µM in an engineered HEK293T cell line.[3] We recommend performing a broad dose-response curve, for example from 10 nM to 100 µM, to determine the optimal concentration range for your specific cell line and experimental endpoint.
Data Presentation
The following tables present illustrative mock data to guide experimental expectations.
Table 1: Example Dose-Response of this compound on Cell Viability After 72 Hours
| Concentration (µM) | Cell Viability (%) in TOV-112D (Mutant β-catenin) | Cell Viability (%) in HEK293T (Wild-Type β-catenin) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 99 |
| 1 | 85 | 97 |
| 10 | 55 | 95 |
| 25 | 30 | 91 |
| 50 | 15 | 75 |
| 100 | 5 | 40 |
This mock data illustrates a potent, on-target effect in the mutant cell line at 1-25 µM, with a general cytotoxic effect appearing in both cell lines at concentrations ≥ 50 µM.
Table 2: Example Correlation of Target Degradation with Apoptosis in TOV-112D Cells
| Treatment | Mutant β-catenin Level (% of Control) | Cleaved Caspase-3 (Fold Change vs. Control) | Cell Viability (%) |
| Vehicle Control (24h) | 100 | 1.0 | 100 |
| 25 µM this compound (8h) | 45 | 1.8 | 88 |
| 25 µM this compound (16h) | 20 | 4.5 | 71 |
| 25 µM this compound (24h) | <10 | 8.2 | 58 |
This mock data shows a time-dependent decrease in mutant β-catenin levels, which precedes the activation of an apoptotic marker and the subsequent loss of cell viability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving it in high-purity DMSO. For example, add 196 µL of DMSO to 1 mg of this compound (M.Wt: 510.31 g/mol ). Vortex thoroughly until fully dissolved.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Serial Dilutions: For experiments, thaw an aliquot of the stock solution. Prepare an intermediate dilution in complete culture medium. From this, create a final serial dilution series in complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
Protocol 2: Cell Viability Assessment using an ATP-Based Luminescence Assay
This protocol is adapted for assays like CellTiter-Glo®, which measures ATP as an indicator of metabolically active, viable cells.[10]
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
Protocol 3: Western Blot Analysis of β-catenin Degradation
-
Treatment and Lysis: Plate and treat cells with this compound as you would for a viability assay. At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lysate Preparation: Lyse the cells directly in the wells using 1X Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate or vortex as needed.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for β-catenin overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Visualizations
Caption: Mechanism of this compound as a molecular glue for mutant β-catenin degradation.
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
Caption: Recommended experimental workflow for characterizing this compound effects.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
troubleshooting NRX-252114 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of NRX-252114 in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of this compound in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter when working with this compound.
Problem 1: Precipitation Observed Upon Dissolution or Dilution
Symptoms:
-
Visible particles or cloudiness in your stock solution.
-
Precipitate forms when diluting the DMSO stock solution into aqueous buffers or cell culture media.
-
Inconsistent results in your assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Solubility in Chosen Solvent | This compound is reported to be soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695). If you are using other solvents, solubility may be limited. It is recommended to use high-quality, anhydrous DMSO for preparing stock solutions. |
| Supersaturation and Crashing Out of Solution | When diluting a concentrated DMSO stock into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate. To avoid this, perform a stepwise dilution. First, create an intermediate dilution in DMSO, and then add this to your aqueous buffer or media while vortexing. |
| Incorrect Dilution Technique | Always add the small volume of the concentrated stock solution to the larger volume of the aqueous diluent, not the other way around. This ensures a more gradual change in the solvent environment. |
| Low Temperature of Aqueous Diluent | Adding a cold stock solution to a warmer aqueous solution can sometimes decrease solubility. Ensure both your stock solution and diluent are at room temperature or 37°C before mixing, especially for cell-based assays. |
Troubleshooting Workflow for Precipitation Issues
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For some applications, ethanol can also be used, with a solubility of up to 10 mM.
Q2: How should I store the solid compound and my stock solutions?
A2: The solid form of this compound should be stored at -20°C. Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.
Q3: Can I store this compound diluted in cell culture medium?
A3: It is not recommended to store this compound in cell culture medium for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment. The stability of the compound in aqueous media containing various components has not been extensively characterized, and degradation may occur.
Stability and Degradation
Q4: What are the potential degradation pathways for this compound in solution?
A4: The chemical structure of this compound contains a biaryl amide linkage and a trifluoromethylpyridone moiety. Amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable at neutral pH, prolonged incubation in aqueous buffers, especially at elevated temperatures (e.g., 37°C), could lead to slow hydrolysis. The trifluoromethylpyridone group is generally stable, but some fluorinated pyridines can be sensitive to nucleophilic attack, although this is less likely to be a major concern under typical biological assay conditions.
Potential Degradation Pathways for a Biaryl Amide
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable way to assess the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time, or the appearance of new peaks, would indicate degradation.
Experimental Best Practices
Q6: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A6: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture experiments should generally be kept below 0.5%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q7: I am observing high variability in my experimental results. Could this be related to the stability of this compound?
A7: Yes, inconsistent results can be a sign of compound instability or precipitation. If the compound is degrading or precipitating out of solution, the effective concentration in your assay will be lower than intended and may vary between wells or experiments. To address this, prepare fresh dilutions for each experiment, visually inspect your solutions for any signs of precipitation, and consider performing a stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene)
-
Plate shaker
-
Filtration plate (0.45 µm) or high-speed centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Concentrated Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well polypropylene (B1209903) plate, perform a serial dilution of your stock solution in DMSO.
-
Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 5 µL) of each DMSO dilution into a new 96-well plate containing a larger, fixed volume (e.g., 95 µL) of your aqueous buffer. This will create a range of compound concentrations with a constant final DMSO percentage.
-
Equilibrate: Seal the plate and shake at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Separate Undissolved Compound:
-
Filtration: Filter the solutions through a 0.45 µm filter plate into a clean collection plate.
-
Centrifugation: Alternatively, centrifuge the plate at high speed (e.g., >10,000 x g) for 20 minutes to pellet any precipitate. Carefully collect the supernatant.
-
-
Quantify Soluble Compound: Analyze the concentration of this compound in the filtrate or supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed, and the measured concentration matches the nominal concentration, is the kinetic solubility limit.
Protocol 2: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol outlines a method to evaluate the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
37°C incubator
-
Acetonitrile (B52724) (ACN)
-
High-speed centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Spiked Medium: Dilute your this compound DMSO stock into the pre-warmed cell culture medium to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Aliquot Samples: Dispense equal volumes of the spiked medium into sterile microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately process one of the tubes as your T=0 reference sample (see step 5).
-
Incubation: Place the remaining tubes in a 37°C incubator.
-
Sample Collection and Processing: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one tube from the incubator and process it as follows:
-
Add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis: Analyze all samples using a validated HPLC method. Monitor the peak area of the this compound parent peak.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at time t / Peak Area at T=0) * 100
-
Experimental Workflow for Stability Assessment
Technical Support Center: Overcoming Resistance to NRX-252114 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to NRX-252114, a novel molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that enhances the interaction between mutant β-catenin and its E3 ubiquitin ligase, β-TrCP.[1][2] This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin, a key driver in various cancers.[3][4]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific clinical resistance mechanisms to this compound are yet to be identified, based on preclinical data and resistance patterns observed with other targeted therapies, several plausible mechanisms can be hypothesized:
-
Alterations in the Target Protein: Mutations in β-catenin could arise that prevent this compound from effectively enhancing its interaction with β-TrCP.
-
Modifications in the E3 Ligase Complex: Mutations or altered expression of β-TrCP or other components of the SCF (Skp1-Cullin-F-box) E3 ligase complex could impair the ubiquitination process.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the loss of β-catenin signaling. This could involve pathways like PI3K/Akt, MAPK/ERK, or others that promote cell survival and proliferation.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Reduced Drug Bioavailability: Altered cellular metabolism could lead to the inactivation of this compound.
Q3: How can I establish an this compound-resistant cancer cell line?
A3: Developing a resistant cell line is a crucial step in studying resistance mechanisms. The most common method is through continuous exposure to gradually increasing concentrations of the drug.
Troubleshooting Guides
Problem 1: No significant decrease in mutant β-catenin levels after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Drug Concentration | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and measuring mutant β-catenin levels by Western blot. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal degradation of mutant β-catenin. |
| Cell Line Insensitivity | The parental cell line may have intrinsic resistance. Consider screening a panel of cancer cell lines harboring β-catenin mutations to identify a sensitive model. |
| Drug Degradation | Ensure proper storage and handling of this compound to maintain its stability. Prepare fresh dilutions for each experiment. |
Problem 2: Development of an this compound-resistant cell line is unsuccessful.
| Possible Cause | Troubleshooting Suggestion |
| Initial Drug Concentration Too High | Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) to allow for gradual adaptation. |
| Insufficient Time for Resistance to Develop | The process of developing stable resistance can take several months. Be patient and continue with gradual dose escalation. |
| Cell Line Viability Issues | Ensure the parental cell line is healthy and robust. Use a lower passage number to begin the resistance development protocol. |
| Heterogeneity of Parental Cell Line | The parental cell line may lack clones with the potential to develop resistance. Consider using a different cell line or a cell line known to have a higher degree of genetic instability. |
Problem 3: Resistant cells show no obvious genetic mutations in β-catenin or β-TrCP.
| Possible Cause | Troubleshooting Suggestion |
| Activation of Bypass Pathways | Use phosphoproteomic arrays or Western blotting to screen for the activation of known survival pathways (e.g., p-Akt, p-ERK). |
| Increased Drug Efflux | Perform a rhodamine 123 efflux assay to assess the activity of ABC transporters. Use a P-gp inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored. |
| Epigenetic Modifications | Analyze changes in DNA methylation or histone modifications of genes involved in the Wnt/β-catenin pathway or drug metabolism. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subsequent passage.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 of the resistant line to the parental line. A significant fold-change (typically >5-fold) indicates resistance.
-
Stability Check: To ensure the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is considered stable.
Protocol 2: Western Blot Analysis of β-catenin Degradation
-
Cell Lysis: Seed parental and resistant cells and treat with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Immunoprecipitation to Assess β-catenin/β-TrCP Interaction
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against β-TrCP or β-catenin overnight at 4°C.
-
Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein by Western blotting.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing Buffer Conditions for NRX-252114 Biochemical Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in biochemical assays involving NRX-252114.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[3][4]
Q2: What are the key biochemical assays for characterizing this compound?
A2: The primary biochemical assays used to characterize this compound are binding assays and ubiquitylation assays. Binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are used to measure the affinity and cooperativity of the ternary complex formed by this compound, β-catenin, and β-TrCP.[5] In vitro ubiquitylation assays are then used to confirm that the enhanced binding leads to the ubiquitination of β-catenin.[3]
Q3: What concentrations of this compound are typically effective in biochemical assays?
A3: this compound has been shown to be effective in the nanomolar to micromolar range in biochemical assays. For instance, it enhances the binding of pSer33/S37A β-catenin peptide to β-TrCP with an EC50 of 6.5 nM and a Kd of 0.4 nM.[1][2] In ubiquitylation assays, concentrations up to 40 µM have been used to achieve significant activity.[3]
Q4: Which β-catenin mutants are relevant for assays with this compound?
A4: this compound is particularly effective at promoting the degradation of mutant β-catenin.[4] Relevant mutants for study include those with mutations at Ser33 and Ser37, such as pSer33/S37A and the phosphomimetic S33E/S37A, which are resistant to normal degradation pathways.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from biochemical assays.
| Parameter | Value | β-Catenin Variant | Assay Conditions | Reference |
| EC50 | 6.5 nM | pSer33/S37A peptide | Binding to β-TrCP | [1] |
| Kd | 0.4 nM | pSer33/S37A peptide | Binding to β-TrCP | [1] |
| Binding Enhancement | >1500-fold cooperativity | pSer33/S37A peptide | Binding to β-TrCP in the presence of 20 µM this compound | [1][3] |
| Binding Affinity Enhancement | >100 µM to 180 nM | Non-phosphorylated Ser33/Ser37 peptide | Binding to β-TrCP in the presence of 20 µM this compound | [3] |
Troubleshooting Guides
Common Issues in this compound Binding Assays (e.g., TR-FRET)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or High Background | - Suboptimal buffer pH or salt concentration.- Non-specific binding of assay components.- Reagents not at optimal temperature. | - Perform a buffer matrix screen to test a range of pH (e.g., 6.0-8.5) and salt concentrations (e.g., 50-200 mM NaCl).- Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a blocking agent (e.g., 0.1% Bovine Serum Albumin - BSA) in the assay buffer.- Ensure all reagents are equilibrated to room temperature before use.[6] |
| Inconsistent Results Between Replicates | - Pipetting errors or inaccurate reagent concentrations.- Improper mixing of reagents.- Reagent degradation. | - Use calibrated pipettes and pre-wet tips before dispensing.[6]- Ensure thorough mixing of all components.- Prepare fresh reagents and store them properly, protected from light if necessary.[7] |
| No Enhancement of Binding with this compound | - Incorrect protein or peptide constructs.- Inactive E3 ligase complex.- this compound degradation. | - Verify the sequence and purity of your β-catenin and β-TrCP constructs.- Ensure the SCFβ-TrCP complex is properly assembled and active.- Use freshly prepared this compound solutions. |
Common Issues in this compound Ubiquitylation Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Ubiquitylation | - Suboptimal reaction buffer.- Inactive enzymes (E1, E2, E3).- ATP depletion. | - Optimize the buffer pH and salt concentration. Ensure the presence of MgCl2, which is essential for ATP-dependent enzymes.- Verify the activity of each enzyme individually.- Include an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine). |
| High Background Ubiquitylation (in the absence of this compound) | - Contamination with other E3 ligases.- Non-specific substrate ubiquitylation. | - Use highly purified recombinant proteins.- Include a non-specific E3 ligase inhibitor as a negative control. |
| Smearing or Indistinct Bands on Western Blot | - Excessive ubiquitylation or deubiquitinase activity.- Poor quality of reagents or antibodies. | - Titrate the amount of E1, E2, and E3 enzymes and adjust the reaction time.- Include a deubiquitinase inhibitor (e.g., PR-619) in the reaction buffer.- Use high-quality, validated antibodies for detection. |
Experimental Protocols
General Protocol for a TR-FRET Binding Assay
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the interaction between β-catenin and β-TrCP, enhanced by this compound.
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).
-
Serially dilute this compound in DMSO, and then further dilute in the assay buffer to a 4X final concentration.
-
Prepare 4X solutions of tagged β-TrCP (e.g., GST-tagged) and a fluorescently labeled β-catenin peptide (e.g., FAM-labeled).
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilution series to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 4X β-TrCP solution to all wells.
-
Add 5 µL of the 4X fluorescently labeled β-catenin peptide to all wells.
-
Add 5 µL of the appropriate TR-FRET donor/acceptor reagents (e.g., anti-GST-Terbium).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the EC50.
-
General Protocol for an In Vitro Ubiquitylation Assay
This protocol outlines the general steps for an in vitro ubiquitylation assay to confirm the function of this compound.
-
Reagent Preparation:
-
Prepare a 2X reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.2 mM DTT).
-
Prepare stock solutions of E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, and an ATP regeneration system.
-
Prepare the substrate (mutant β-catenin) and the E3 ligase complex (SCFβ-TrCP).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, ATP regeneration system, and substrate in the reaction buffer.
-
Add this compound (or DMSO as a vehicle control) to the desired final concentration.
-
Initiate the reaction by adding the SCFβ-TrCP complex.
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for β-catenin or ubiquitin to visualize the ubiquitylation ladder.
-
Visualizations
Caption: Signaling pathway of this compound-mediated degradation of mutant β-catenin.
Caption: A general workflow for optimizing buffer conditions in biochemical assays.
Caption: A logical flowchart for troubleshooting failed biochemical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. siriusgenomics.com [siriusgenomics.com]
interpreting unexpected data from NRX-252114 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NRX-252114 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected data and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue that enhances the interaction between mutated β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of the mutant β-catenin protein.[3][4]
Q2: Which specific mutations of β-catenin is this compound designed to target?
A2: this compound is specifically designed to enhance the binding of β-catenin with mutations in the phosphodegron sequence, particularly at Serine 33 (S33) and Serine 37 (S37). It has shown high potency for the phosphorylated pSer33/S37A β-catenin peptide and the phosphomimetic S33E/S37A mutant.[1]
Q3: Is the "hook effect" a concern with this compound?
A3: The "hook effect," a phenomenon where the degradation effect decreases at higher compound concentrations, is more commonly observed with bifunctional degraders like PROTACs. Molecular glues such as this compound are monovalent and are less likely to exhibit a pronounced hook effect. However, it is always advisable to perform a full dose-response curve to identify the optimal concentration range.
Q4: What are the known binding affinities of this compound?
A4: this compound enhances the binding of the pSer33/S37A β-catenin peptide to β-TrCP with an EC50 of 6.5 nM and a Kd of 0.4 nM.
Troubleshooting Guide
This guide addresses potential unexpected outcomes during experiments with this compound.
Issue 1: No degradation of mutant β-catenin is observed in our cell line.
This is a known challenge and can be due to several factors:
-
Insufficient Phosphorylation of β-catenin: A critical observation is that this compound may not induce the degradation of endogenous S37A mutant β-catenin if Serine 33 is not sufficiently phosphorylated. The compound relies on this phosphorylation to effectively "glue" β-catenin to β-TrCP.
-
Incorrect β-catenin Mutation: Confirm that your cell line expresses a β-catenin mutation that is responsive to this compound (e.g., S37A with intact S33 phosphorylation machinery, or a phosphomimetic mutant like S33E/S37A).
-
Suboptimal Compound Concentration or Incubation Time: Ensure you have performed a thorough dose-response and time-course experiment. Degradation may be time- and concentration-dependent.
-
Compound Stability: While generally stable, ensure proper storage of this compound and check for potential degradation in your specific cell culture medium over longer incubation periods.
Troubleshooting Steps:
-
Confirm S33 Phosphorylation: If possible, assess the phosphorylation status of β-catenin at Serine 33 in your cell model.
-
Use a Control Cell Line: Employ a cell line known to be responsive to this compound, such as HEK293T cells engineered to express S33E/S37A mutant β-catenin, as a positive control.
-
Optimize Experimental Conditions:
-
Dose-Response: Test a wide range of this compound concentrations (e.g., 0.1 nM to 50 µM).
-
Time-Course: Harvest cells at various time points (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal degradation window.
-
-
Verify Compound Integrity: Use freshly prepared solutions of this compound for your experiments.
Logical Troubleshooting Workflow
Issue 2: Inconsistent results between experiments.
-
Cellular State: The passage number, confluency, and overall health of your cells can impact their response to treatment.
-
Reagent Variability: Ensure consistency in media, serum, and other reagents between experiments.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and seed them to achieve consistent confluency at the time of treatment.
-
Aliquot Reagents: Aliquot and store reagents to minimize freeze-thaw cycles and ensure consistency.
Issue 3: Unexpected changes in other proteins (potential off-target effects).
While specific off-target effects for this compound are not widely documented in the provided search results, it is a possibility with any small molecule.
Troubleshooting Steps:
-
Proteomics Analysis: Consider performing proteomic profiling (e.g., mass spectrometry) to identify any unintended protein level changes upon this compound treatment.
-
Validate with Secondary Assays: If an off-target effect is suspected, validate the finding using orthogonal methods such as siRNA knockdown of the putative off-target protein.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Substrate | Value |
| EC50 | pSer33/S37A β-catenin peptide | 6.5 nM |
| Kd | pSer33/S37A β-catenin peptide | 0.4 nM |
| Cooperativity | pSer33/S37A β-catenin peptide | >1500-fold |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Degradation
This protocol outlines the steps to assess the degradation of β-catenin in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293T expressing S33E/S37A β-catenin) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 50 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Western Blot Workflow
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect β-catenin:β-TrCP Interaction
This protocol is for confirming that this compound enhances the interaction between β-catenin and β-TrCP in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells expressing tagged β-catenin (e.g., Myc-tagged S33E/S37A) with this compound or vehicle control for the desired time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-tag antibody (e.g., anti-Myc) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting.
-
Probe one membrane for β-TrCP to see if it co-precipitated with the tagged β-catenin.
-
Probe another membrane for the tagged β-catenin to confirm successful immunoprecipitation.
-
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Effects of NRX-252114 on β-Catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NRX-252114 with other common inhibitors of the Wnt/β-catenin signaling pathway. It includes experimental data, detailed protocols for validating on-target effects, and visualizations to clarify complex biological processes and experimental workflows.
Introduction to this compound and the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[1][2] Its aberrant activation is a hallmark of numerous cancers.[3][4] Central to this pathway is the protein β-catenin, whose stability is tightly controlled by a "destruction complex" that includes Axin, APC, and GSK3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination by the E3 ligase SCFβ-TrCP and subsequent proteasomal degradation.[1][5]
This compound is a novel small molecule that acts as a "molecular glue," potently enhancing the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[6] This enhanced binding leads to increased ubiquitination and degradation of β-catenin, particularly mutant forms that are resistant to normal degradation signals and are implicated in oncogenesis.[6][7]
Performance Comparison of β-Catenin Inhibitors
This section provides a quantitative comparison of this compound with two other well-characterized inhibitors of the Wnt/β-catenin pathway: XAV939 and ICG-001. These inhibitors function through distinct mechanisms, offering different approaches to modulating this critical signaling cascade.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/EC50/Kd) |
| This compound | β-catenin/β-TrCP Interaction | Enhances the binding of β-catenin to the SCFβ-TrCP E3 ligase, promoting its ubiquitination and degradation.[6] | EC50: 6.5 nM Kd: 0.4 nM[6] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Inhibits tankyrase, stabilizing the Axin destruction complex and thereby promoting β-catenin degradation.[3][5] | IC50 (TNKS1): 11 nM IC50 (TNKS2): 4 nM[5] |
| ICG-001 | β-catenin/CBP Interaction | Disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[2][8] | IC50: 3 µM[2] |
Experimental Protocols for Validating On-Target Effects
To rigorously validate the on-target effects of this compound, a series of biochemical and cell-based assays are recommended. These protocols are designed to demonstrate the direct engagement of this compound with its target and the functional consequences of this engagement.
Western Blotting to Assess β-Catenin Degradation
This assay directly measures the primary downstream effect of this compound: the reduction of cellular β-catenin levels.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines with known β-catenin mutations (e.g., SW480, HCT116) or cells overexpressing mutant β-catenin. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control to determine the relative decrease in β-catenin levels in this compound-treated cells compared to the vehicle control.
Expected Outcome: A dose-dependent decrease in the levels of β-catenin protein in cells treated with this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Enhanced β-Catenin/β-TrCP Interaction
This assay provides direct evidence of this compound's mechanism of action by showing an increased association between β-catenin and its E3 ligase, β-TrCP.
Protocol:
-
Cell Culture and Treatment: Transfect HEK293T cells with constructs expressing tagged versions of mutant β-catenin (e.g., Myc-tagged) and β-TrCP (e.g., HA-tagged). Treat the cells with this compound (e.g., 1 µM) or vehicle control for 6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the β-catenin tag (e.g., anti-Myc antibody) overnight at 4°C. The following day, add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting. Probe the membrane with antibodies against both the β-catenin tag and the β-TrCP tag (e.g., anti-HA antibody).
-
Data Analysis: Compare the amount of β-TrCP that is co-immunoprecipitated with β-catenin in the this compound-treated sample versus the vehicle control.
Expected Outcome: An increased amount of β-TrCP will be detected in the β-catenin immunoprecipitate from cells treated with this compound, indicating an enhanced interaction between the two proteins.[9]
In Vitro Ubiquitination Assay
This biochemical assay directly demonstrates the ability of this compound to promote the ubiquitination of β-catenin.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5), ubiquitin, recombinant SCFβ-TrCP complex, and purified mutant β-catenin protein in an ubiquitination reaction buffer.
-
Compound Addition: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Termination and Western Blot: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against β-catenin.
-
Data Analysis: Look for the appearance of higher molecular weight bands corresponding to polyubiquitinated β-catenin.
Expected Outcome: A dose-dependent increase in the intensity of the high-molecular-weight smear, representing polyubiquitinated β-catenin, in the presence of this compound.[5]
β-Catenin/TCF Reporter Assay (TOPflash Assay)
This cell-based functional assay measures the downstream transcriptional activity of β-catenin. A decrease in reporter activity indicates successful degradation of β-catenin.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).[1][3][10]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other inhibitors.
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to the wells (except for the negative control).[10][11]
-
Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity in treated cells relative to the stimulated, untreated control.
Expected Outcome: this compound will cause a dose-dependent decrease in Wnt-stimulated TOPflash reporter activity, indicating a reduction in functional β-catenin.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and points of intervention.
Caption: Workflow for validating this compound on-target effects.
Caption: Logical comparison of β-catenin inhibitor mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Reporter Activity Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
A Head-to-Head Comparison: NRX-252114 Molecular Glue Versus PROTACs for β-Catenin Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice between different modalities is critical. This guide provides an objective comparison of the molecular glue NRX-252114 and Proteolysis Targeting Chimeras (PROTACs) for the degradation of β-catenin, a key oncogenic driver in many cancers. We present available experimental data, detailed methodologies, and visual aids to facilitate an informed decision-making process.
The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, leading to the accumulation of β-catenin and subsequent transcription of oncogenes. Targeting β-catenin for degradation is a promising therapeutic strategy. Two leading approaches to achieve this are molecular glues, such as this compound, and PROTACs. This guide delves into a comparative analysis of these two distinct technologies.
Mechanism of Action: A Tale of Two Strategies
This compound: The Molecular Glue Approach
This compound is a small molecule that acts as a "molecular glue," enhancing the natural interaction between a mutated form of β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] In many cancers, mutations in β-catenin prevent its recognition by the E3 ligase, leading to its stabilization. This compound effectively restores this interaction, leading to the ubiquitination and subsequent proteasomal degradation of the oncogenic β-catenin.[1][3][4] This approach is highly specific as it leverages a pre-existing, albeit weakened, protein-protein interaction.
References
A Comparative Analysis of NRX-252114 and Other β-Catenin Inhibitors for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers. This has spurred the development of various inhibitors targeting key components of this pathway, with a particular focus on β-catenin. This guide provides a detailed comparison of the novel molecular glue degrader, NRX-252114, with other emerging β-catenin inhibitors. We present available preclinical data, detail experimental methodologies, and visualize key mechanisms to offer a comprehensive resource for the research community.
Mechanism of Action: A New Glue in the Toolbox
This compound is a potent, preclinical small molecule that functions as a "molecular glue." Unlike traditional inhibitors that block protein function, this compound enhances the natural interaction between a mutated, oncogenic form of β-catenin and its E3 ligase, SCFβ-TrCP.[1][2] This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, thereby reducing its oncogenic activity.[3] This mechanism is particularly noteworthy as it represents a targeted approach to eliminate the driver of cancer progression.
A closely related analog, NRX-252262 , operates via the same mechanism and, in some reported assays, demonstrates even greater potency in enhancing the β-catenin:β-TrCP interaction.[3]
Other classes of β-catenin inhibitors employ different strategies:
-
Direct Degradation Inducers: MSAB is a small molecule that binds to β-catenin and promotes its proteasomal degradation through a mechanism distinct from the molecular glue approach of this compound.[4][5][6]
-
Protein-Protein Interaction (PPI) Disruptors:
-
BC2059 (Tegavivint) disrupts the interaction between β-catenin and Transducin β-like 1 (TBL1), a key co-activator, leading to the suppression of Wnt target gene transcription.[2][7][8]
-
HI-B1 is a small molecule designed to inhibit the interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the transcriptional activation of Wnt target genes.[9]
-
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Binding and Cellular Potency
| Compound | Target/Mechanism | Assay Type | Cell Line | Potency | Reference(s) |
| This compound | Enhances β-catenin:β-TrCP interaction | TR-FRET Binding Assay | N/A | EC50 = 6.5 nM | [3] |
| This compound | Induces mutant β-catenin degradation | Cellular Degradation | Engineered HEK293T | Starts at ~50 μM | [3] |
| NRX-252262 | Enhances β-catenin:β-TrCP interaction | TR-FRET Binding Assay | N/A | EC50 = 3.8 nM | [3] |
| NRX-252262 | Induces mutant β-catenin degradation | Cellular Degradation | Engineered HEK293T | Starts at ~35 μM | [3] |
| MSAB | Induces β-catenin degradation | TCF Luciferase Reporter | HCT116 | Inhibits activity | [4] |
| BC2059 | Disrupts β-catenin/TBL1 interaction | Apoptosis Assay | Multiple Myeloma Cell Lines | Induces apoptosis (dose-dependent) | [1] |
| HI-B1 | Inhibits β-catenin/TCF4 interaction | Luciferase Reporter | Colon Cancer Cells | Inhibits activity | [9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Efficacy | Reference(s) |
| This compound | Not publicly available | Not publicly available | Not publicly available | |
| MSAB | Wnt-dependent tumors (HCT116, HT115, H23) | 10-20 mg/kg, i.p. daily for 2 weeks | Reduced tumor size and weight | [4][5] |
| BC2059 | Human Myelomatosis | Not specified | Delayed tumor growth and prolonged survival | [1] |
| BC2059 | Desmoid Tumor (mutated CTNNB1) | Not specified | Inhibited cell viability, migration, and invasion | [2][8] |
| HI-B1 | Colon Cancer Patient-Derived Xenograft (PDX) | 50 mg/kg, p.o., 3 times a week | Reduced tumor growth in high β-catenin expressing tumors | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups, the following diagrams illustrate the Wnt/β-catenin signaling pathway and the workflows for key assays.
Figure 1: Wnt/β-catenin Signaling Pathway.
Figure 2: General Experimental Workflow.
Experimental Protocols
Below are generalized protocols for the key experiments cited in the comparison. Specific parameters may vary between studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of a molecular glue enhancer.
-
Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged β-TrCP, fluorescently labeled (e.g., FAM) β-catenin peptide (wild-type or mutant), assay buffer.
-
Procedure: a. Prepare a solution of GST-β-TrCP and Tb-anti-GST antibody in assay buffer and incubate to allow for complex formation. b. In a microplate, add the test compound (e.g., this compound) at various concentrations. c. Add the pre-formed GST-β-TrCP/Tb-anti-GST complex to the wells. d. Add the fluorescently labeled β-catenin peptide to initiate the binding reaction. e. Incubate the plate at room temperature. f. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the acceptor and donor fluorophores. EC50 values are determined by fitting the dose-response curves.
In Vitro Ubiquitination Assay
This assay biochemically validates the ability of the molecular glue to promote the ubiquitination of β-catenin.
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, SCFβ-TrCP E3 ligase complex, β-catenin (wild-type or mutant), test compound, reaction buffer.
-
Procedure: a. Combine E1, E2, ubiquitin, and ATP in the reaction buffer. b. Add the SCFβ-TrCP complex and the β-catenin substrate. c. Add the test compound at various concentrations. d. Incubate the reaction mixture at 37°C to allow for ubiquitination. e. Stop the reaction by adding SDS-PAGE loading buffer and heating. f. Separate the reaction products by SDS-PAGE. g. Perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin (appearing as a ladder of higher molecular weight bands).[10][11][12]
Cellular β-Catenin Degradation Assay
This assay confirms the degradation of β-catenin in a cellular context.
-
Cell Line: HEK293T cells engineered to express a mutant form of β-catenin are often used.[3][13][14][15][16]
-
Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). c. Lyse the cells and collect the protein extracts. d. Determine the protein concentration of the lysates. e. Separate the proteins by SDS-PAGE and transfer to a membrane. f. Perform a Western blot using a primary antibody against β-catenin and a loading control (e.g., β-actin). g. Visualize the bands and quantify the β-catenin levels relative to the loading control.
-
Data Analysis: The dose-dependent reduction in β-catenin levels indicates compound-induced degradation.
In Vivo Xenograft Efficacy Study
This assay evaluates the anti-tumor efficacy of the β-catenin inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[17][18][19][20][21]
-
Procedure: a. Human cancer cells (e.g., colorectal or multiple myeloma) are injected subcutaneously into the flanks of the mice.[18][19] b. Tumors are allowed to grow to a palpable size. c. Mice are randomized into control and treatment groups. d. The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily intraperitoneal injection or oral gavage).[5][9] The control group receives a vehicle. e. Tumor volume and body weight are measured regularly (e.g., twice a week). f. The study is continued for a predetermined period or until tumors reach a maximum allowed size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
This compound and its analogue NRX-252262 represent a novel and promising class of β-catenin inhibitors that act as molecular glue degraders. Their ability to specifically target mutant β-catenin for degradation offers a potential therapeutic advantage. While direct, comprehensive comparisons with other β-catenin inhibitors are still emerging, the available preclinical data for compounds like MSAB, BC2059, and HI-B1 highlight the diverse strategies being employed to target this critical oncogenic pathway. Further head-to-head preclinical studies and eventual clinical trials will be necessary to fully elucidate the comparative efficacy and therapeutic potential of these different approaches. This guide provides a foundational overview to aid researchers in navigating this rapidly evolving field.
References
- 1. β-Catenin Inhibitor BC2059 Is Efficacious as Monotherapy or in Combination with Proteasome Inhibitor Bortezomib in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 20. news-medical.net [news-medical.net]
- 21. oncoone.com [oncoone.com]
Assessing the Specificity of the Novel mTOR Inhibitor NRX-252114 Using Knockout/Knockdown Cell Lines
A Comparative Guide for Researchers
In the pursuit of targeted therapies, the precise evaluation of a drug's specificity is paramount. This guide provides a comprehensive framework for assessing the specificity of a novel mTOR inhibitor, NRX-252114, using knockout and knockdown cell lines. For comparative analysis, we benchmark this compound against well-established mTOR inhibitors, Rapamycin (B549165) and Torin 1.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a significant therapeutic target.[2][3]
Comparative Analysis of mTOR Inhibitors
To ascertain the specificity of this compound, its performance is compared with Rapamycin, an allosteric inhibitor of mTORC1, and Torin 1, an ATP-competitive inhibitor of both mTORC1 and mTORC2.[4][5] The use of knockout (KO) and knockdown (shRNA) cell lines is essential to distinguish on-target from off-target effects. CRISPR-Cas9 technology is a powerful tool for generating knockout cell lines with high precision.[6][7]
Table 1: Specificity Profile of mTOR Inhibitors in Wild-Type and mTOR KO/shRNA Cell Lines
| Inhibitor | Target(s) | Effect on Wild-Type Cells (IC50) | Effect on mTOR KO Cells | Effect on mTOR shRNA Cells | Key Observations |
| This compound (Hypothetical) | mTORC1/mTORC2 | Potent inhibition of cell proliferation | No significant effect on cell proliferation | Reduced but still present inhibition of proliferation | Demonstrates high on-target specificity for mTOR. Residual effect in shRNA cells may indicate incomplete knockdown or minor off-target activity. |
| Rapamycin | Allosteric mTORC1 | Moderate inhibition of cell proliferation[4][8] | No significant effect on cell proliferation | Reduced inhibition of proliferation | Primarily targets mTORC1; its effects are largely abolished in the absence of mTOR.[4] |
| Torin 1 | ATP-competitive mTORC1/mTORC2 | Potent inhibition of cell proliferation[5] | No significant effect on cell proliferation | Reduced inhibition of proliferation | Broadly inhibits mTOR signaling; its efficacy is dependent on the presence of mTOR.[5] |
Experimental Methodologies
Detailed protocols are crucial for reproducible and reliable results. Below are the key experimental procedures for assessing the specificity of this compound.
Cell Line Generation and Culture
-
mTOR Knockout (KO) Cell Lines: mTOR KO cell lines (e.g., in HEK293T) can be generated using CRISPR-Cas9 technology.[9][10] Commercially available mTOR KO cell lines are also an option.[9]
-
mTOR Knockdown (shRNA) Cell Lines: Lentiviral particles containing shRNA targeting mTOR can be used to create stable knockdown cell lines.[11][12]
-
Cell Culture: Wild-type, mTOR KO, and mTOR shRNA cells should be cultured in appropriate media, such as DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[9]
Western Blot Analysis of mTOR Signaling
Western blotting is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
-
Protocol:
-
Treat cells with this compound, Rapamycin, or Torin 1 at various concentrations for a specified time.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of mTOR, Akt (a downstream target of mTORC2), and S6K1 and 4E-BP1 (downstream targets of mTORC1).[13][14]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[14]
-
Quantify band intensities using densitometry software.[14]
-
Table 2: Expected Western Blot Results
| Treatment | Cell Line | p-mTOR (S2448) | p-Akt (S473) | p-S6K1 (T389) | p-4E-BP1 (T37/46) |
| This compound | Wild-Type | Decreased | Decreased | Decreased | Decreased |
| mTOR KO | Absent | Unchanged | Unchanged | Unchanged | |
| Rapamycin | Wild-Type | Decreased | Unchanged/Slight Decrease | Decreased | Partially Decreased[4] |
| mTOR KO | Absent | Unchanged | Unchanged | Unchanged | |
| Torin 1 | Wild-Type | Decreased | Decreased | Decreased | Decreased[5] |
| mTOR KO | Absent | Unchanged | Unchanged | Unchanged |
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of mTOR.
-
Protocol:
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental designs.
Caption: The mTOR signaling pathway integrates upstream signals to regulate key cellular processes.
Caption: Workflow for assessing inhibitor specificity using different cell lines and assays.
By employing this structured approach, researchers can rigorously evaluate the on-target specificity of novel mTOR inhibitors like this compound, providing a solid foundation for further preclinical and clinical development. The use of knockout and knockdown cell lines is indispensable for differentiating direct target engagement from potential off-target effects, ensuring the development of safer and more effective targeted therapies.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis. | Semantic Scholar [semanticscholar.org]
- 9. MTOR CRISPR Knockout 293T Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validating the Downstream Effects of NRX-252114 on Wnt Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NRX-252114's performance against other alternatives in modulating the Wnt signaling pathway. Supporting experimental data and detailed protocols are included to facilitate the validation of its downstream effects.
This compound is a novel molecular glue that promotes the degradation of mutant β-catenin, a key effector of the Wnt signaling pathway.[1][2] Unlike traditional inhibitors that block enzymatic activity or protein-protein interactions, this compound enhances the interaction between mutant β-catenin and its E3 ligase, SCFβ-TrCP, leading to ubiquitination and subsequent proteasomal degradation.[2][3][4] This mechanism offers a targeted approach to reducing the levels of oncogenic β-catenin, thereby inhibiting downstream Wnt signaling.
Comparative Performance of Wnt Signaling Modulators
To objectively assess the efficacy of this compound, its performance can be compared against other well-characterized Wnt pathway inhibitors. While direct head-to-head studies are limited, the following table summarizes key quantitative data for this compound and provides a template for comparison with other inhibitors that act through different mechanisms.
| Compound | Target | Mechanism of Action | Key Performance Metric(s) | Reference Cell Line(s) |
| This compound | Mutant β-catenin / β-TrCP Interface | Molecular glue, enhances interaction for degradation | EC50: 6.5 nM (enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP) Kd: 0.4 nM (for β-catenin:β-TrCP interaction) >1500-fold co-operativity at 20 μM | HEK293T |
| IWR-1 | Tankyrase (TNKS1/2) | Stabilizes Axin destruction complex | IC50: ~180 nM (Wnt/β-catenin signaling) | HEK293 |
| XAV939 | Tankyrase (TNKS1/2) | Stabilizes Axin destruction complex | IC50: ~40 nM (Wnt/β-catenin signaling) | HEK293 |
| ICG-001 | CBP/β-catenin interaction | Inhibits transcriptional coactivation | IC50: ~3 μM (inhibition of β-catenin/TCF transcription) | HCT116 |
Experimental Protocols
To validate the downstream effects of this compound, a series of key experiments should be performed. Detailed methodologies are provided below.
β-Catenin Degradation Assay via Quantitative Western Blot
This assay directly measures the primary effect of this compound on cellular β-catenin levels.
a. Cell Culture and Treatment:
-
Seed cells with a known β-catenin mutation (e.g., S37A in TOV-112D, or engineered HEK293T cells expressing mutant β-catenin) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Densitometry Analysis:
-
Quantify the band intensity for β-catenin and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Compare the normalized β-catenin levels in this compound-treated samples to the vehicle control.
Wnt Signaling Reporter Assay (Luciferase Assay)
This assay measures the transcriptional activity of the Wnt pathway, a key downstream effect.
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Treatment and Lysis:
-
After 24 hours, treat the cells with this compound, a positive control (e.g., Wnt3a conditioned media), and a negative control (vehicle).
-
Incubate for an additional 24 hours.
-
Lyse the cells using a passive lysis buffer.
c. Luciferase Activity Measurement:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
Quantitative Real-Time PCR (RT-qPCR) for Wnt Target Gene Expression
This experiment validates the effect of this compound on the expression of endogenous Wnt target genes.
a. Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
b. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
c. RT-qPCR:
-
Perform RT-qPCR using SYBR Green or TaqMan probes for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in triplicate for each sample.
d. Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Compare the gene expression levels in this compound-treated cells to the vehicle control.
Co-Immunoprecipitation (Co-IP) of β-Catenin and β-TrCP
This assay confirms that this compound enhances the interaction between β-catenin and β-TrCP in a cellular context.
a. Cell Treatment and Lysis:
-
Treat cells expressing tagged versions of β-catenin and/or β-TrCP with this compound or vehicle.
-
Lyse the cells in a non-denaturing IP lysis buffer.
b. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag on β-catenin (or β-TrCP).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
c. Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against both β-catenin and β-TrCP to detect the co-precipitated protein. An increase in the co-precipitated protein in the this compound-treated sample indicates an enhanced interaction.
Visualizations
Wnt/β-Catenin Signaling Pathway and Point of Intervention for this compound
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm NRX-252114-Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NRX-252114 is a molecular glue degrader that selectively targets mutant β-Catenin for degradation by hijacking the ubiquitin-proteasome system.[1] It enhances the interaction between mutant β-catenin and the E3 ligase SCFβ-TrCP, leading to ubiquitination and subsequent degradation of the target protein.[2][3] Validating the on-target efficacy and specificity of such a novel therapeutic modality requires a robust, multi-faceted approach. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[4]
This guide provides an objective comparison of key orthogonal assays to confirm and quantify this compound-induced degradation of mutant β-Catenin. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The Ubiquitin-Proteasome System and this compound's Mechanism of Action
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation in eukaryotic cells.[5][6] It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[5][6] E3 ligases are responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[6][7] this compound acts as a molecular glue, enhancing the binding of mutant β-catenin to the E3 ligase β-TrCP, thereby promoting its ubiquitination and degradation.[1][2]
Comparison of Orthogonal Assays
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a degrader like this compound.[4] The following table summarizes key orthogonal assays for confirming this compound-induced degradation of mutant β-Catenin.
| Assay | Principle | Sample Type | Throughput | Key Readouts |
| Western Blot | Antibody-based detection of protein levels following size separation by gel electrophoresis.[4] | Cell lysates, Tissue homogenates | Low to Medium | Protein abundance, Molecular weight |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[4][8] | Cell lysates, Tissue homogenates | Low | Global protein expression changes, Off-target effects |
| HiBiT/NanoBRET Assay | Luminescence-based quantification of a tagged protein in live cells.[4] | Live cells | High | Real-time protein levels, Degradation kinetics |
| Flow Cytometry | Quantification of protein levels in single cells using fluorescently labeled antibodies.[4] | Single-cell suspensions | High | Per-cell protein expression, Cell population heterogeneity |
| Immunofluorescence | Visualization of protein localization and abundance in fixed cells using fluorescently labeled antibodies.[4] | Fixed cells | Low to Medium | Subcellular localization, Protein expression changes |
| Quantitative PCR (qPCR) | Measurement of mRNA levels to rule out transcriptional effects.[9] | RNA isolated from cells | High | Gene expression levels |
| In Vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade in a cell-free system to directly measure target ubiquitination.[10] | Purified proteins | Low | Polyubiquitination of the target protein |
Experimental Workflow for Validation
A typical workflow for the orthogonal validation of this compound would progress from initial confirmation of degradation to more in-depth mechanistic and functional studies.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the key steps for the discussed orthogonal validation methods.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[4]
Protocol:
-
Cell Lysis: Treat cells with varying concentrations of this compound for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12] Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[11] Incubate the membrane with a primary antibody specific to mutant β-Catenin overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the mutant β-Catenin band to a loading control (e.g., GAPDH, β-actin).
Mass Spectrometry-Based Proteomics
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of protein expression changes and identifying potential off-target effects.[4][8]
Protocol:
-
Sample Preparation: Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[4]
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following this compound treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[4]
HiBiT/NanoBRET Assay
Principle: This method utilizes a small peptide tag (HiBiT) knocked into the endogenous locus of the target protein. The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[4]
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the mutant β-Catenin gene in a cell line stably expressing LgBiT.[4]
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque 96- or 384-well plate. Treat the cells with a dilution series of this compound.
-
Lysis and Luminescence Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains LgBiT protein and substrate, to lyse the cells and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged mutant β-Catenin.
Logical Relationships of Orthogonal Assays
The various orthogonal assays provide complementary information to build a comprehensive picture of this compound's activity.
By employing a combination of these orthogonal assays, researchers can confidently validate the this compound-induced degradation of mutant β-Catenin, characterize its mechanism of action, and assess its specificity, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of NRX-252114 and its Analogs: Molecular Glues for Targeted Degradation of Mutant β-Catenin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, molecular glues have emerged as a promising therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a detailed head-to-head comparison of NRX-252114, a potent molecular glue that enhances the interaction between mutant β-catenin and the E3 ligase SCFβ-TrCP, and its known analogs.[1] This document summarizes key performance data, outlines detailed experimental protocols for relevant assays, and provides visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Restoring a Lost Interaction
Mutations in the proto-oncogene β-catenin, particularly at serine and threonine residues (e.g., S33, S37, T41), prevent its recognition by the E3 ligase SCFβ-TrCP. This evasion from normal degradation pathways leads to the accumulation of β-catenin in the nucleus, where it drives the expression of oncogenes. This compound and its analogs act as molecular glues that enhance the binding affinity between mutant β-catenin and β-TrCP, thereby restoring the natural degradation process.[1]
Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of NRX-252114
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like NRX-252114 are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of this compound, a potent molecular glue degrader. Adherence to these guidelines, in conjunction with your institution's specific safety protocols, is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a laboratory coat. All handling and preparation of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Key Chemical and Safety Data for this compound
The following table summarizes essential data for this compound, which informs its safe handling and disposal procedures.
| Property | Value | Citation |
| Molecular Formula | C₂₂H₁₂Cl₂F₃N₃O₂S | |
| Molecular Weight | 510.31 g/mol | |
| Appearance | White solid | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695). | |
| Storage | Store at -20°C | |
| Biological Activity | Molecular glue degrader that induces ubiquitination and degradation of mutant β-catenin. |
Step-by-Step Disposal Protocol for this compound
This compound waste should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste bins.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions in solvents such as DMSO or ethanol.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and plates).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste from other chemical waste streams to prevent potential hazardous reactions. Consult your institution's chemical hygiene plan for specific segregation requirements.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect pure this compound powder, contaminated labware, and PPE in a dedicated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic bag or drum.
-
Liquid Waste: Collect solutions of this compound in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO or ethanol solutions). Do not overfill waste containers; leave at least 10% headspace to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and the approximate concentration and volume. Affix the appropriate hazard symbols as required by your institution and local regulations.
-
-
Waste Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Waste Disposal Request:
-
Once the waste container is ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Signaling Pathway of this compound Action
To provide a comprehensive understanding of the compound being handled, the diagram below illustrates the biological mechanism of action of this compound as a molecular glue degrader.
By adhering to these disposal procedures and understanding the nature of this compound, laboratory professionals can maintain a high standard of safety and environmental responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NRX-252114
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of NRX-252114, a potent enhancer of the interaction between S37A mutant β-catenin and its cognate E3 ligase. Due to the compound's novel nature and the fact that its chemical, physical, and toxicological properties have not been thoroughly investigated, a cautious approach is paramount. Adherence to the following procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is critical to use the specified equipment to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item and Specifications |
| Hand Protection | Chemical-resistant gloves: Nitrile or neoprene gloves meeting BS EN 374:2003 standards are required. Double-gloving is strongly recommended. |
| Eye Protection | Safety glasses: Use appropriate safety glasses with side shields. A face shield should be worn in conjunction with goggles if there is a risk of splashing. |
| Body Protection | Protective clothing: A disposable, long-sleeved gown that is impermeable to chemicals should be worn. |
| Respiratory Protection | Respirator: A suitable respirator is necessary if a risk assessment indicates a potential for aerosol or dust formation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated lab supplies (e.g., pipette tips, weigh paper), and any solid this compound waste must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and the first rinse of any contaminated glassware must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound" and any solvents used.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department.
-
Decontamination of Reusable Equipment: Thoroughly decontaminate all reusable equipment after use. The initial rinseate should be treated as hazardous liquid waste.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound while minimizing risks to themselves and their colleagues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
